Diethyl benzylmalonate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
diethyl 2-benzylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLTZWATFXDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022078 | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-81-8 | |
| Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl benzylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl benzylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl 2-benzylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl benzylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl benzylmalonate CAS number and properties
An In-depth Technical Guide to Diethyl Benzylmalonate
Introduction
This compound (CAS No. 607-81-8) is a diester of malonic acid that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive methylene (B1212753) group activated by two adjacent ester functionalities, makes it a versatile building block for the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1][3][4] It is characterized by a mild, fruity odor, though some sources also describe it as odorless.[1][5] It is sparingly soluble or immiscible in water but demonstrates good solubility in common organic solvents such as ethanol (B145695), acetone, ether, chloroform, and methanol.[1][3][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 607-81-8 | [1][3][7] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][3][8] |
| Molecular Weight | 250.29 g/mol | [1][8] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3][4][8] |
| Boiling Point | 162-163 °C at 10 mmHg | [5][6][8][9] |
| Density | 1.064 g/mL at 25 °C | [6][8][9] |
| Refractive Index | n²⁰/D 1.486 | [6][8][9] |
| Flash Point | 112 °C (233.6 °F) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
| IUPAC Name | Diethyl 2-benzylpropanedioate | [4][7] |
| Synonyms | Benzylmalonic acid diethyl ester, (Phenylmethyl)propanedioic acid diethyl ester | [8] |
Synthesis of this compound
The most common method for preparing this compound is through the malonic ester synthesis pathway.[1] This involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction is conducted in the presence of a strong base, typically sodium ethoxide, which deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate ion.[1][2] This enolate then undergoes a nucleophilic substitution reaction with the benzyl halide to yield the final product.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Diethyl Malonate and Benzyl Chloride
The following protocol is adapted from a procedure described in Organic Syntheses.[10]
Materials:
-
Absolute ethanol (2.5 L)
-
Sodium metal (115 g, 5 gram atoms)
-
Diethyl malonate (830 g, 5.18 moles)
-
Benzyl chloride (632 g, 5 moles)
-
5-L three-necked flask, mercury-sealed stirrer, reflux condenser, dropping funnel
Procedure:
-
Sodium Ethoxide Preparation: To 2.5 L of absolute ethanol in a 5-L three-necked flask, add 115 g of sodium cut into small slices. The reaction is exothermic and should be managed accordingly. Allow all the sodium to react to form sodium ethoxide.
-
Addition of Diethyl Malonate: Once the sodium has fully reacted, add 830 g of diethyl malonate through a dropping funnel in a steady stream.
-
Alkylation: Follow with the dropwise addition of 632 g of benzyl chloride over a period of 2-3 hours. The reaction mixture is then heated to reflux for several hours to ensure the reaction goes to completion.
-
Workup and Purification: After cooling, the reaction mixture is worked up, typically by adding water and separating the organic layer. The crude product is then purified by vacuum distillation. The fraction distilling at 145–155 °C/5 mm Hg is collected.[10]
Key Chemical Reactions
This compound is a versatile intermediate primarily due to the reactivity of its ester groups and the remaining α-hydrogen. These functionalities allow for further synthetic transformations.
-
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under basic conditions (saponification) followed by acidification to yield benzylmalonic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to produce 3-phenylpropanoic acid. This classic sequence is a cornerstone of the malonic ester synthesis for producing substituted carboxylic acids.[2]
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 2-benzyl-1,3-propanediol, another valuable synthetic intermediate.[6][8][9]
-
Condensation Reactions: this compound can participate in condensation reactions with various nucleophiles. For example, its condensation with 2-amino-benzimidazole is used to synthesize 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazole-2-one, a heterocyclic compound with potential biological activity.[6][8]
Figure 2: Key synthetic transformations of this compound.
Applications in Research and Drug Development
This compound is a key starting material for a variety of compounds with applications in the pharmaceutical industry, including anticonvulsants, barbiturates, and central nervous system (CNS) depressants.[1][11]
Synthesis of CNS Depressants
One notable application is in the synthesis of substituted 4-hydroxypyrimido-[1,2-a]benzimidazol-2-ones.[11] These heterocyclic systems have been investigated for their central inhibitory effects. The synthesis involves the cyclocondensation of this compound with substituted 2-aminobenzimidazoles.[8][]
Figure 3: Logical pathway from this compound to potential CNS agents.
Advanced Catalysis
More recently, this compound has served as a versatile substrate in the development of advanced catalytic methods. Its electronic properties make it suitable for photoredox catalysis, which uses visible light to mediate reactions under mild conditions.[13] Furthermore, it is an excellent substrate for developing novel organocatalytic systems, particularly for asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical intermediates.[13]
Safety and Handling
This compound is considered to have low to moderate acute toxicity but may cause irritation upon contact with skin, eyes, or the respiratory tract.[1][14] The toxicological properties of the substance have not been fully investigated.[3][14]
-
Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[14] Avoid ingestion and inhalation. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong acids, bases, and oxidizing agents.[1][3][14]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek medical attention.[5][14]
Conclusion
This compound is a foundational reagent in organic chemistry with significant and ongoing relevance in research and industry. Its utility in the classic malonic ester synthesis provides a reliable route to a wide range of carboxylic acids and other derivatives. For drug development professionals, its role as a precursor to bioactive heterocyclic compounds and its adaptability as a substrate in modern catalytic research underscore its importance as a versatile tool in the synthesis of novel therapeutic agents. Proper understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory and beyond.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. B22890.22 [thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 607-81-8 [sigmaaldrich.com]
- 8. This compound CAS#: 607-81-8 [m.chemicalbook.com]
- 9. This compound | 607-81-8 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medchemexpress.com [medchemexpress.com]
- 13. nbinno.com [nbinno.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide on Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the physicochemical properties of diethyl benzylmalonate, a compound utilized in various organic syntheses.
Core Compound Data
This compound is an organic compound classified as a diester of malonic acid.[1] It serves as a significant intermediate in the synthesis of various molecules, particularly in the pharmaceutical and chemical industries for preparing compounds like barbiturates and anticonvulsants.[1] At room temperature, it typically presents as a clear, colorless to pale yellow liquid.[1][2]
Quantitative Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₄ | [2][3] |
| Molecular Weight | 250.29 g/mol | [3][4] |
| CAS Number | 607-81-8 | [2][3] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 1.064 g/mL at 25 °C | [4] |
| Boiling Point | 162-163 °C at 10 mmHg | [4] |
| Solubility | Insoluble in water | [2] |
Experimental Protocols & Visualizations
As an AI assistant, detailed experimental protocols for specific syntheses or analyses involving this compound are beyond my capabilities to provide. Such protocols would need to be sourced from peer-reviewed scientific literature or specialized chemical synthesis databases.
Similarly, the generation of visual diagrams, such as signaling pathways or experimental workflows using Graphviz, cannot be performed. For researchers requiring such visualizations, it is recommended to use dedicated chemical drawing and pathway analysis software.
References
An In-depth Technical Guide to the Physical Properties of Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl benzylmalonate (CAS No: 607-81-8) is a diester derivative of malonic acid and a valuable intermediate in organic synthesis.[1] Its molecular architecture, featuring a benzyl (B1604629) group attached to the central carbon of a diethyl malonate backbone, makes it a versatile building block, particularly in the synthesis of pharmaceuticals like barbiturates and anticonvulsants, as well as other fine chemicals.[1][2] First synthesized in the early 20th century, it is typically produced via the alkylation of diethyl malonate with a benzyl halide.[1][2]
This document provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It includes tabulated quantitative data for easy reference, detailed experimental protocols for the determination of key physical constants, and workflow diagrams to illustrate its synthesis and characterization.
Physical and Chemical Properties
At ambient temperature, this compound is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[1][2][3][4][5] It is generally considered insoluble or immiscible in water but is soluble in common organic solvents such as chloroform, methanol, ethanol (B145695), acetone, and ether.[1][3][4]
Summary of Physical Data
The following table summarizes the key physical properties of this compound collated from various sources.
| Property | Value | Notes / Conditions | Source(s) |
| Molecular Formula | C₁₄H₁₈O₄ | [2][3][4][6] | |
| Molecular Weight | 250.29 g/mol | [2][4][6][7] | |
| Appearance | Clear, colorless to pale yellow liquid | [1][2][3][4][5] | |
| Boiling Point | 162-163 °C | at 10 mmHg | [2][4][8][9] |
| ~300 °C | at atmospheric pressure | [3] | |
| Melting Point | Not Applicable | Described as a liquid at room temperature. Some sources list 164-166°C, but this is inconsistent with its liquid state and other reported data. | [2][8] |
| Density | 1.064 g/mL | at 25 °C | [2][4][6] |
| 1.077 g/cm³ | at 15 °C | [3] | |
| 1.069 g/mL | Not specified | [10] | |
| Refractive Index (n_D²⁰) | 1.486 | at 20 °C | [2][4][6][8] |
| 1.4840-1.4890 | at 20 °C | [11] | |
| Vapor Pressure | 0.26 Pa (0.001 mmHg) | at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [2][12] | |
| Water Solubility | Insoluble / Immiscible | [1][3][12] | |
| LogP | 1.97 - 2.76 | Octanol/water partition coefficient | [2][6] |
| pKa | ~12.56 | [3][13] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity confirmation of this compound. The data is consistent with a structure containing a monosubstituted benzene (B151609) ring and two ethyl ester groups.
Summary of Spectroscopic Data
| Technique | Key Observations and Data | Source(s) |
| ¹H NMR | Shows signals consistent with two ethyl groups (coupled quartet and triplet), a CH-CH₂ group, and a monosubstituted aromatic ring (singlet ~7.1 ppm). The CH₂ of the ethyl group appears around 4.1 ppm, indicating proximity to an oxygen atom. | [2][14] |
| ¹³C NMR | The spectrum displays nine peaks, suggesting some molecular symmetry. Peaks are observed in the aromatic region (125-141 ppm) and deshielded regions corresponding to the ester carbonyls and the carbons of the ethoxy groups. | [2] |
| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z = 250. A base peak at m/z = 91 corresponds to the stable benzyl cation [C₇H₇]⁺. A significant peak at m/z = 205 represents the loss of an ethoxy group (M-45). | [2] |
| Infrared (IR) | Spectrum is consistent with an aromatic compound featuring a strong carbonyl (C=O) absorption band typical for esters. | [2] |
| Raman | Data available, provides complementary vibrational information to IR. | [2][7] |
Experimental Protocols
The following sections detail the standard methodologies for determining the primary physical properties of liquid samples like this compound.
Determination of Boiling Point (Micro-scale)
This method is suitable for determining the boiling point of a small volume of liquid at a specific pressure.
-
Apparatus:
-
Thiele tube or oil bath with a stirrer
-
Thermometer (calibrated)
-
Small test tube (e.g., 10x75 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
High-boiling point mineral oil
-
-
Procedure:
-
Add a small amount (0.5-1.0 mL) of this compound to the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer medium is above the level of the sample but below the opening of the test tube.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
If the determination is performed at a pressure other than 760 mmHg (e.g., 10 mmHg as cited), the pressure must be recorded alongside the boiling point.[2][4][8]
-
Determination of Density
The density of a liquid is its mass per unit volume. The pycnometer method provides high accuracy.[15]
-
Apparatus:
-
Pycnometer (a glass flask with a specific, known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance (m₁).[16]
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to exit through the capillary opening.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.[2][4]
-
Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it (m₂).
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the known volume of the pycnometer.
-
For highest accuracy, the procedure should be repeated with a reference liquid of known density (e.g., deionized water) to precisely calibrate the pycnometer's volume at the experimental temperature.
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp, D-line at 589 nm)
-
Dropper or pipette
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
-
-
Procedure:
-
Turn on the refractometer's light source and the circulating water bath, setting it to the desired temperature (e.g., 20.0 °C).[2][4] Allow the instrument to equilibrate.
-
Use a solvent and lens paper to clean the surfaces of the illuminating and refracting prisms.
-
Place a few drops of this compound onto the surface of the lower prism.
-
Close the prisms together firmly. The liquid should spread to form a thin, uniform film.
-
While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
-
Adjust the chromaticity corrector to eliminate any color fringe at the boundary, making the borderline sharp and clear.
-
Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Repeat the measurement 2-3 times, cleaning the prisms between each trial, and calculate the average value.
-
Mandatory Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: A typical synthetic workflow for producing this compound.
Caption: Logical workflow for the physical and structural characterization of a liquid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound CAS#: 607-81-8 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound [stenutz.eu]
- 7. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. B22890.22 [thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | 607-81-8 [chemicalbook.com]
- 14. This compound(607-81-8) 1H NMR [m.chemicalbook.com]
- 15. mt.com [mt.com]
- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
An In-depth Technical Guide to Diethyl Benzylmalonate: Structure, Nomenclature, and Application in Anticonvulsant Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diethyl benzylmalonate, a key intermediate in organic synthesis, with a particular focus on its application in the development of anticonvulsant drugs. This document details its chemical structure, nomenclature, physicochemical properties, synthesis, and a complete experimental protocol for its conversion to phenobarbital (B1680315).
Structure and Nomenclature
This compound is a diester derivative of malonic acid.[1] Its structure consists of a central methylene (B1212753) carbon atom bonded to a benzyl (B1604629) group and two carboxyl groups, which are esterified with ethanol (B145695).
IUPAC Name: diethyl 2-benzylpropanedioate[2][3]
Synonyms: Benzylmalonic acid diethyl ester, Diethyl 2-benzylmalonate, (Phenylmethyl)propanedioic acid diethyl ester[1][2][4]
Molecular Formula: C₁₄H₁₈O₄[1][2][4]
Canonical SMILES: CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC[1][2]
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N[1][3]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1][5] It is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.[1]
| Property | Value | Reference |
| Molecular Weight | 250.29 g/mol | [2][4][5] |
| Boiling Point | 162-163 °C at 10 mmHg | [5][6] |
| Density | 1.064 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.486 | [5][6][7] |
| Flash Point | >110 °C (>230 °F) | [5][6] |
| Water Solubility | Insoluble/Immiscible | [1][8] |
Synthesis of this compound
The most common method for synthesizing this compound is the alkylation of diethyl malonate with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium ethoxide.[1] This reaction is a classic example of the malonic ester synthesis.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for this compound Synthesis
The following protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Sodium (115 g, 5 gram atoms)
-
Absolute ethanol (2.5 L)
-
Diethyl malonate (830 g, 5.18 moles)
-
Benzyl chloride (632 g, 5 moles)
-
Water
-
Salt (if necessary)
Apparatus:
-
5-L three-necked flask
-
Mercury-sealed stirrer
-
Reflux condenser
-
500-mL dropping funnel
-
Steam cone
-
Calcium chloride tube
-
Distillation apparatus
-
5-L two-necked flask with a well-wrapped 18-mm Vigreux column
Procedure:
-
In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 115 g of sodium, cut into small slices, to 2.5 L of absolute ethanol.
-
Once all the sodium has reacted to form sodium ethoxide, attach a calcium chloride tube to the condenser and add 830 g of diethyl malonate through the dropping funnel in a steady stream.
-
Follow with the dropwise addition of 632 g of benzyl chloride over a period of 2–3 hours.
-
Reflux the mixture with stirring until it is neutral to moist litmus (B1172312) paper (approximately 8–11 hours).
-
Replace the reflux condenser with a downward condenser and distill off the ethanol. Approximately 2 L of ethanol should be recovered.
-
Treat the residue with no more than 2 L of water and shake. If necessary, add salt to facilitate the separation of the ester layer.
-
Combine the ester layers from two such runs and distill the product under reduced pressure from a 5-L two-necked flask fitted with a Vigreux column.
-
Collect the fraction distilling at 145–155 °C/5 mmHg. The yield is typically between 1265–1420 g (51–57%). The residue is primarily diethyl dibenzylmalonate.
Application in the Synthesis of Anticonvulsants: Phenobarbital
This compound is a crucial precursor in the synthesis of various pharmaceuticals, notably barbiturates, which have been used as sedatives and anticonvulsants.[1] A prominent example is the synthesis of phenobarbital (5-ethyl-5-phenyl-barbituric acid). The synthesis involves a two-step process: the alkylation of this compound to introduce an ethyl group, followed by a condensation reaction with urea.
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 8. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
Synthesis of diethyl benzylmalonate from diethyl malonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of diethyl benzylmalonate from diethyl malonate, a cornerstone reaction in organic synthesis with wide applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to facilitate reproducible and efficient synthesis.
Core Principles: The Malonic Ester Synthesis
The synthesis of this compound is a classic example of the malonic ester synthesis, a versatile method for the formation of substituted carboxylic acids. The reaction proceeds via a two-step sequence:
-
Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1] Treatment with a strong base, typically sodium ethoxide, results in the deprotonation of the α-carbon to form a resonance-stabilized enolate ion.[1] Sodium ethoxide is the preferred base to prevent transesterification reactions.[1]
-
Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, in this case, benzyl (B1604629) chloride. The reaction proceeds via an SN2 mechanism, where the enolate displaces the chloride leaving group, forming a new carbon-carbon bond and yielding this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on established laboratory procedures.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 1.00 molar equivalent | [2] |
| Sodium | 0.96 molar equivalent | [2] |
| Benzyl Chloride | 0.96 molar equivalent | [2] |
| Absolute Ethanol | Sufficient quantity for dissolution | [2] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 2-3 hours for benzyl chloride addition, then reflux until neutral | [2] |
| Product Information | ||
| Product | This compound | [2] |
| Molar Mass | 250.29 g/mol | [3] |
| Boiling Point | 145-155 °C at 5 mmHg | [2] |
| Yield | ||
| Reported Yield | 51-57% | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Benzyl chloride
-
Absolute ethanol
-
Water
-
Anhydrous sodium sulfate (B86663) or potassium carbonate for drying
-
Ether (for extraction)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer (magnetic or mechanical)
-
Heating mantle or water bath
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.[2]
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[2]
-
Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.[2]
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper.[2] A precipitate of sodium chloride will form during the reaction.[4]
-
Work-up:
-
After the reaction is complete, arrange the apparatus for distillation and remove the ethanol.[4]
-
Add approximately 2 L of water to the residue and shake to dissolve the sodium chloride.[2][4]
-
Transfer the mixture to a separatory funnel and extract the oily layer with ether.[4]
-
Separate the organic layer. The combined organic layers are then dried over anhydrous sodium sulfate or potassium carbonate.[4]
-
-
Purification:
Mandatory Visualizations
Reaction Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
The Synthesis of Diethyl Benzylmalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis of diethyl benzylmalonate, a valuable intermediate in organic synthesis, particularly for the preparation of α-substituted carboxylic acids and various pharmaceutical precursors. This document outlines the core reaction mechanism, provides detailed experimental protocols, presents quantitative data for easy comparison, and includes a visual representation of the synthetic pathway.
Core Synthesis Mechanism: Malonic Ester Synthesis
The most common and well-established method for synthesizing this compound is through the malonic ester synthesis. This classic reaction involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base.[1] The reaction proceeds via a nucleophilic substitution mechanism (SN2).[2][3]
The key steps of the mechanism are as follows:
-
Enolate Formation: Diethyl malonate is deprotonated at the α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2][3]
-
Nucleophilic Attack: The resulting enolate acts as a potent nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction.[2][3] This step results in the formation of a new carbon-carbon bond and the displacement of the halide ion.
-
Product Formation: The final product, this compound, is formed.
Reaction Pathway Diagram
Figure 1: Synthesis of this compound via Malonic Ester Synthesis.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound, adapted from established literature.
Protocol 1: Classical Synthesis using Sodium Ethoxide
This protocol is a common and reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Benzyl chloride
-
Water
-
Hydrochloric acid (concentrated)
-
Ether
-
Calcium chloride (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a mercury-sealed stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.[4]
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[4]
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.[2][4]
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus (B1172312) paper, which typically takes 8-11 hours.[2]
-
Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.[2]
-
Extraction and Drying: Separate the organic layer. The combined organic layers from two such runs are then dried over anhydrous calcium chloride overnight.[4]
-
Purification: The crude product is purified by vacuum distillation.
Protocol 2: Alternative Base System using Sodium Hydroxide (B78521) in DMSO
This method provides an alternative to using sodium metal and ethanol.
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide
-
Diethyl malonate
-
Benzyl chloride
-
Water
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution
Procedure:
-
A DMSO slurry containing 0.5 mole of sodium hydroxide is prepared.[5]
-
To this mixture, 0.5 mole of diethyl malonate is added dropwise, keeping the temperature below 40°C with an ice water bath.[5]
-
Benzyl chloride (0.5 mole) is then added dropwise over 45 minutes, maintaining the temperature at 50-60°C.[5]
-
The reaction mixture is heated at 50-60°C for an additional 90 minutes.[5]
-
The reaction mixture is poured into water and acidified with concentrated hydrochloric acid.[5]
-
The organic layer is separated and washed with a saturated sodium chloride solution to remove DMSO.[5]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (NaOH in DMSO) | Reference |
| Base | Sodium Ethoxide | Sodium Hydroxide | [2][5] |
| Solvent | Ethanol | DMSO | [2][5] |
| Reaction Time | 8-11 hours (reflux) | 90 minutes at 50-60°C | [2][5] |
| Yield | Not explicitly stated, but implied to be good | 45% (determined by gas chromatography) | [5] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₄ | [6][7] |
| Molecular Weight | 250.29 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 162-163 °C/10 mmHg | [9] |
| Density | 1.064 g/mL at 25 °C | [9] |
| Refractive Index (n²⁰/D) | 1.486 | [9] |
| ¹H NMR (CDCl₃) | δ 1.21 (t, 6H), 3.25 (d, 2H), 3.75 (t, 1H), 4.18 (q, 4H), 7.25 (m, 5H) | [10] |
| ¹³C NMR | Quartet at 14, Triplet at 60, Doublet at 58, Triplet at 36, Peaks at 125-141 (aromatic), Peak at 161-128 (carbonyl) | [8] |
| Mass Spectrum (m/z) | 250 (M⁺), 205 (M-45), 91 (base peak) | [8] |
Conclusion
The synthesis of this compound via the malonic ester synthesis is a robust and well-documented procedure. By understanding the underlying mechanism and following established experimental protocols, researchers can reliably produce this important synthetic intermediate. The choice of base and solvent system can be adapted based on available resources and desired reaction conditions. The provided quantitative data and spectroscopic information are crucial for reaction monitoring, product characterization, and quality control in a research and development setting.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 6. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | 607-81-8 | FD21789 | Biosynth [biosynth.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound | 607-81-8 [chemicalbook.com]
- 10. This compound(607-81-8) 1H NMR spectrum [chemicalbook.com]
Diethyl benzylmalonate as a chemical intermediate in organic synthesis
An In-depth Technical Guide to Diethyl Benzylmalonate as a Chemical Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No. 607-81-8) is a pivotal chemical intermediate in the field of organic synthesis.[1][2][3] As a derivative of malonic acid, its unique structural features, particularly the activated methylene (B1212753) group flanked by two ester functionalities, render it a versatile precursor for the construction of complex molecular architectures.[1][4] This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and core reactivity of this compound. Furthermore, it delves into its significant applications in the synthesis of pharmaceuticals, including barbiturates and other bioactive molecules, supported by detailed experimental protocols and reaction diagrams.[4][5]
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a mild, ester-like odor.[4][6] It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol (B145695) and acetone.[4] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 607-81-8 | [1][2][3][7][8] |
| Molecular Formula | C₁₄H₁₈O₄ | [3][6][7] |
| Molecular Weight | 250.29 g/mol | [3][6][8] |
| Appearance | Clear, colorless to pale yellow liquid | [3][4][7] |
| Boiling Point | 162-163 °C at 10 mmHg | [2][3][6] |
| 300 °C at 760 mmHg | [7][8] | |
| Melting Point | 164-166 °C | [6][7] |
| Density | 1.064 g/mL at 25 °C | [2][3][6] |
| Refractive Index (n²⁰/D) | 1.486 | [2][3][6] |
| Flash Point | >110 °C (>230 °F) | [6][9] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4][7] |
Synthesis of this compound
The most common and industrially practiced method for synthesizing this compound is through the classical malonic ester synthesis pathway.[4] This involves the alkylation of diethyl malonate with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium ethoxide.[4]
Caption: Synthesis of this compound via Alkylation.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Diethyl malonate
-
Benzyl chloride
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol to form sodium ethoxide. The reaction is exothermic and may require cooling.[10][11]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.[10]
-
Alkylation: Add benzyl chloride (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.[10]
-
Purification: Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[11][12]
Core Reactivity and Synthetic Applications
This compound is a cornerstone intermediate due to its predictable reactivity, which allows for the construction of diverse and complex molecular frameworks.[1]
Alkylation Reactions
The true synthetic utility of this compound lies in its ability to undergo a second alkylation. The presence of the benzyl group provides a starting point for creating more complex structures, including those with crucial quaternary carbon centers.[1] The remaining acidic proton on the α-carbon can be removed by a strong base to form a new enolate, which can then be attacked by a second, different electrophile (R-X).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 607-81-8 [chemicalbook.com]
- 3. This compound CAS#: 607-81-8 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. snahealthcare.com [snahealthcare.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Malonic Ester Synthesis Using Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the synthesis of carboxylic acids. This powerful carbon-carbon bond-forming reaction utilizes a malonic ester, such as diethyl malonate, as a key starting material. The synthesis proceeds through the formation of a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation to yield a substituted acetic acid.
This guide focuses on a specific and highly useful variation of this synthesis that employs diethyl benzylmalonate. The presence of the benzyl (B1604629) group on the α-carbon from the outset offers a significant strategic advantage in the synthesis of complex molecular architectures, particularly those requiring the construction of quaternary carbon centers.[1] This pre-functionalization simplifies synthetic routes and enhances efficiency, making this compound an invaluable tool in medicinal chemistry and drug development for the preparation of a wide array of target molecules, including barbiturates and other pharmacologically active compounds.
Core Principles and Reaction Mechanism
The malonic ester synthesis using this compound follows a well-established three-step reaction sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
-
Enolate Formation: The α-hydrogen of this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. The choice of base is crucial; typically, an alkoxide corresponding to the ester alkyl groups is used to prevent transesterification.
-
Alkylation: The resulting enolate is a potent nucleophile that readily undergoes an SN2 reaction with an alkyl halide (R-X). This step introduces a new alkyl group onto the α-carbon, forming a dialkylated malonic ester. The efficiency of this step is highest with primary and methyl halides. Secondary halides often lead to lower yields due to competing E2 elimination reactions, and tertiary halides are generally unsuitable.[2]
-
Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final carboxylic acid product with a newly formed quaternary carbon center.
The overall transformation can be summarized as the conversion of an alkyl halide (R-X) to a carboxylic acid with the structure R-CH(Bn)-COOH.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the malonic ester synthesis starting from this compound.
Alkylation of this compound
This protocol describes the introduction of a second alkyl group onto this compound.
Materials:
-
This compound
-
Anhydrous ethanol (B145695) or Dimethylformamide (DMF)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Alkyl halide (e.g., ethyl iodide, propyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Enolate Formation (using Sodium Ethoxide in Ethanol):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add this compound dropwise with stirring. The reaction is typically exothermic.
-
-
Enolate Formation (using Sodium Hydride in DMF):
-
To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous DMF at 0 °C in a flame-dried flask under an inert atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for approximately one hour to ensure complete formation of the enolate.[2]
-
-
Alkylation:
-
Cool the enolate solution to 0 °C.
-
Add the desired alkyl halide (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS). Gentle heating may be required for less reactive alkyl halides.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Hydrolysis and Decarboxylation of Dialkylated this compound
This protocol describes the conversion of the dialkylated malonic ester to the final carboxylic acid.
Materials:
-
Dialkylated this compound
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Diethyl ether
Procedure:
-
Saponification (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add the dialkylated this compound to a solution of NaOH or KOH in water.
-
Heat the mixture to reflux and continue heating until the hydrolysis is complete (typically several hours). The completion of the reaction can be monitored by the disappearance of the organic layer.
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution with concentrated HCl or H₂SO₄ until the solution is strongly acidic (check with pH paper). The dicarboxylic acid will precipitate out of the solution.
-
-
Decarboxylation:
-
Gently heat the acidified mixture. As the temperature rises, carbon dioxide will evolve.
-
Continue heating until the evolution of CO₂ ceases. This indicates the completion of the decarboxylation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the carboxylic acid product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting carboxylic acid can be further purified by recrystallization or distillation.
-
Quantitative Data
The following tables summarize representative yields for the synthesis of substituted malonic esters and their derivatives. Yields can vary depending on the specific substrates and reaction conditions.
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Chloride | NaOEt/EtOH | This compound | 68-75 | Organic Syntheses |
| Diethyl Malonate | Propyl Bromide | NaOEt/EtOH | Diethyl Propylmalonate | Not specified | [3] |
| Diethyl Malonate | tert-Butyl Bromide | NaOEt/EtOH | Diethyl tert-Butylmalonate | Low | [4] |
| Diethyl Malonate | Isopropylidenemalonate/MeMgI | Diethyl tert-Butylmalonate | 37-64 | [4] | |
| Diethyl Phenylmalonate | - | H₂/Pd-C | This compound | 85 | [5] |
Table 1: Representative Yields for the Synthesis of Substituted Malonic Esters.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| This compound | Hydrolysis & Decarboxylation | 2-Benzylacetic Acid | 90 | [6] |
| Diethyl Phenylmalonate | Esterification with EtOH/HCl | Diethyl Phenylmalonate | 85 | [5] |
| Diethyl ethyl-1-methylbutylmalonate | Alkylation with Ethyl Bromide | Diethyl ethyl-(ethyl-1-methylbutyl)malonate | 84 | [7] |
Table 2: Yields for Subsequent Reactions of Substituted Malonic Esters.
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate the core concepts of the malonic ester synthesis using this compound.
Applications in Drug Development
The malonic ester synthesis, particularly with this compound, is a cornerstone in the synthesis of pharmaceuticals. The ability to introduce two different substituents at the α-carbon allows for the creation of complex chiral centers, which is of paramount importance in drug design.
A classic application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a dialkylated malonic ester with urea (B33335). By varying the alkyl groups on the malonic ester, a wide range of barbiturates with different pharmacological properties can be synthesized. For example, the condensation of diethyl ethyl(phenyl)malonate with urea is a key step in the synthesis of Phenobarbital, a widely used anticonvulsant.
Conclusion
The malonic ester synthesis using this compound provides a robust and efficient method for the preparation of α-benzylated carboxylic acids, especially those containing a quaternary α-carbon. The pre-installed benzyl group simplifies the synthetic strategy for accessing complex molecular targets. The detailed protocols and understanding of the reaction mechanism outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic tool in their endeavors. Careful control of reaction conditions, particularly during the alkylation step, is critical to achieving high yields and minimizing side products. The versatility of this synthesis ensures its continued importance in the field of organic and medicinal chemistry.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 6. 2-Benzylacrylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for diethyl benzylmalonate. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the accurate identification and characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols, and a structural diagram.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.1 | 5H | s | - | Aromatic (C₆H₅) |
| ~4.1 | 4H | q | - | Methylene (-OCH₂CH₃) |
| - | 1H | t | - | Methine (-CH(CO)₂) |
| - | 2H | d | - | Methylene (-CH₂Ph) |
| - | 6H | t | - | Methyl (-OCH₂CH₃) |
Note: Precise chemical shifts for the methine, benzylic methylene, and methyl protons, along with their coupling constants, require further experimental determination or access to a more detailed spectral analysis. The information provided is based on typical values and spectral interpretations.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts, recorded in CDCl₃, are detailed in the following table.
| Chemical Shift (δ) ppm | Assignment |
| ~161-128 | Aromatic (C₆H₅) |
| ~71 | Methylene (-OCH₂) |
| ~60 | Methylene (-OCH₂) |
| ~58 | Methine (-CH(CO)₂) |
| ~56 | Methyl (-CH₃) |
| ~36 | Methylene (-CH₂Ph) |
| ~14 | Methyl (-CH₃) |
Note: The aromatic region shows multiple peaks corresponding to the different carbon atoms of the phenyl group. The assignments are based on general chemical shift ranges and spectral interpretation.[1]
Experimental Protocols
The following section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃.
-
-
Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added directly to the solvent or used as an external reference.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for obtaining well-resolved spectra.
-
¹H NMR Parameters (General):
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans ensures full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Parameters (General):
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width is required to cover the range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Structure and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of its atoms to the expected NMR signals.
Caption: Correlation of this compound Structure with NMR Signals.
References
Spectroscopic Analysis of Diethyl Benzylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of diethyl benzylmalonate. It includes detailed data analysis, experimental protocols, and visual representations of analytical workflows, designed to assist in the identification, characterization, and quality control of this compound in a research and drug development context.
Introduction
This compound is a diester of malonic acid frequently utilized as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals. Its chemical structure, featuring a central methylene (B1212753) group activated by two adjacent carbonyls and substituted with a benzyl (B1604629) group, makes it a versatile building block. Accurate and reliable analytical methods are paramount for ensuring the identity and purity of this compound in synthetic processes. This guide focuses on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy for the identification of functional groups and Mass Spectrometry (MS) for the determination of molecular weight and structural elucidation through fragmentation analysis.
Infrared (IR) Spectroscopic Data
The infrared spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent chemical bonds. The analysis is typically performed on a neat liquid sample. The IR spectrum is consistent with a molecule containing an aromatic ring and carbonyl groups.[1]
Table 1: Characteristic Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3030 | Medium | C-H Stretch | Aromatic |
| 2985 - 2900 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1605, ~1495, ~1455 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | Strong | C-O Stretch | Ester |
| ~750, ~700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is highly useful for its identification. The mass spectrum displays a clear molecular ion and several characteristic fragment ions.[1]
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Ratio | Ion | Description |
| 250 | [C₁₄H₁₈O₄]⁺• | Molecular Ion (M⁺•) |
| 205 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 176 | [Fragment]⁺ | Further fragmentation |
| 131 | [Fragment]⁺ | Further fragmentation |
| 91 | [C₇H₇]⁺ | Benzyl cation (Base Peak) |
The fragmentation is dominated by the formation of the highly stable benzyl cation at m/z 91, which is typically the base peak in the spectrum. The loss of an ethoxy group (45 Da) to form the ion at m/z 205 is also a prominent feature.[1]
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology for Neat Liquid Sample Analysis:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Collect a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to yield the final absorbance or transmittance data.
-
Sample Preparation:
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a clean pipette, place one to two drops of neat this compound onto the center of the plate.
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Analysis:
-
Mount the salt plate assembly in the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.
Electron Ionization Mass Spectrometry (EI-MS)
General Methodology for Analysis:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a chromatographic column.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The instrument's software plots the relative abundance of the ions as a function of their m/z ratio, generating the mass spectrum.
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl benzylmalonate is a pivotal intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is critical for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of resulting products. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific quantitative data in publicly available literature is limited, this guide equips researchers with the necessary methodologies to generate this crucial data in a laboratory setting.
Introduction
This compound (CAS No. 607-81-8) is a diester of malonic acid characterized by a benzyl (B1604629) substituent on the α-carbon.[1] Its structure, featuring two ester groups, imparts a moderate polarity that governs its solubility in various solvents.[2] The presence of these ester functionalities also makes it susceptible to hydrolysis under certain conditions. This guide outlines the theoretical and practical aspects of the solubility and stability of this compound, providing a framework for its effective use in research and development.
Solubility Profile
The solubility of a compound is a fundamental physical property that dictates its utility in various applications. This compound is a colorless liquid, and its solubility is primarily in organic solvents. It is considered immiscible with water.[3]
Qualitative Solubility
Based on available information and the principle of "like dissolves like," the qualitative solubility of this compound in common laboratory solvents can be summarized as follows:
| Solvent Class | Examples | Expected Solubility |
| Halogenated | Chloroform, Dichloromethane | Soluble |
| Alcohols | Methanol, Ethanol | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Ketones | Acetone | Soluble |
| Apolar Aprotic | Toluene, Hexane | Soluble to Sparingly Soluble |
| Polar Protic | Water | Immiscible |
Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for the quantitative determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.
Materials:
-
This compound (>98% purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.[4][5]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.[6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solute to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
-
Data Reporting:
-
Report the solubility values as the mean of at least three independent determinations for each solvent and temperature.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the determination of this compound solubility.
Stability Profile
This compound is reported to be stable under normal storage conditions, which typically implies ambient temperature in a well-sealed container, protected from light.[7] However, its ester functionalities are susceptible to degradation under stressed conditions.
Incompatible Conditions
The following conditions are known to be incompatible with this compound and may lead to its degradation:
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester groups.[7]
-
Oxidizing Agents: May lead to oxidative degradation of the molecule.[7]
-
Reducing Agents: Can potentially reduce the ester functionalities.[7]
-
Elevated Temperatures: Can accelerate degradation reactions.[7]
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9] These studies also help in developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
A suitable UV light source and environmental chamber for photostability testing
-
Oven for thermal stress testing
-
Validated stability-indicating HPLC method with a mass spectrometry (MS) detector or other suitable characterization techniques (e.g., NMR).
Procedure:
-
Preparation of Stressed Samples:
-
Acidic Hydrolysis: Dissolve this compound in a solution of HCl. Heat the solution (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of NaOH. Keep the solution at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution and add H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose a neat sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photostability: Expose a solution of this compound to a controlled source of UV light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC-MS method. The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Evaluation:
-
Identify and characterize the major degradation products using mass spectrometry and, if necessary, by isolating the impurities for NMR analysis.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Propose potential degradation pathways based on the identified products.
-
Diagram: Potential Degradation Pathways of this compound
References
- 1. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 607-81-8 [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Alkylation of Diethyl Benzylmalonate
Introduction
The alkylation of diethyl benzylmalonate is a cornerstone reaction in organic synthesis, primarily utilized for the formation of α-substituted benzylmalonic esters. These products are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals.[1] The reaction proceeds via the deprotonation of the acidic α-carbon of this compound to form a stabilized enolate, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide.[2][3][4] This process allows for the introduction of a wide range of alkyl groups, and subsequent hydrolysis and decarboxylation of the resulting ester can yield substituted carboxylic acids or ketones.[1][2]
Reaction Mechanism
The alkylation of this compound follows a two-step mechanism:
-
Enolate Formation: A base, typically an alkoxide such as sodium ethoxide, abstracts the acidic proton from the α-carbon situated between the two ester carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[3][4][5] The stability of this enolate is crucial for the reaction to proceed efficiently.
-
Nucleophilic Substitution: The enolate ion then acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (S(_N)2) reaction.[2][5] This step forms a new carbon-carbon bond at the α-position.
Careful control of reaction conditions is necessary to favor the desired mono-alkylation product and minimize common side reactions such as di-alkylation and elimination.[3][4][6]
Data Presentation
The following table summarizes key parameters for controlling the alkylation of this compound:
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation | Notes |
| Stoichiometry (Base:Malonate) | ~1:1 or a slight excess of malonate | >2:1 (stepwise addition of base and alkylating agent) | Precise stoichiometry is critical to prevent di-alkylation in mono-alkylation reactions.[6][7] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | The alkoxide base should match the ester's alcohol to prevent transesterification.[4][6] |
| Solvent | Ethanol (B145695), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Ethanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Anhydrous conditions are essential to prevent hydrolysis of the ester groups.[6][8] |
| Temperature | Typically room temperature for deprotonation, followed by gentle heating (reflux) after adding the alkylating agent.[7] | Stepwise heating after each alkylation step. | Lower temperatures can favor substitution over elimination for sensitive alkyl halides.[6] |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X | Primary alkyl halides are preferred to minimize E2 elimination.[6][8] |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound
This protocol is a general guideline for the mono-alkylation of this compound and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl halide (primary)
-
Sodium metal or Sodium Hydride (NaH)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Base (Sodium Ethoxide): Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.[7]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[6][7]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6][7]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[6][7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated product.[6][7]
Protocol 2: Di-alkylation of this compound
This protocol outlines the procedure for the stepwise di-alkylation of this compound.
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[7]
-
Second Alkylation: Add the second alkylating agent (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours.[7]
-
Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the di-alkylated product.[7]
Troubleshooting and Common Side Reactions
-
Di-alkylation: The most common side product in mono-alkylation is the di-alkylated product. This occurs because the mono-alkylated product still has an acidic proton. To minimize this, use a strict 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the malonate, and add the alkylating agent slowly.[3][6]
-
E2 Elimination: With secondary and tertiary alkyl halides, a competing E2 elimination reaction can occur, leading to the formation of an alkene instead of the desired alkylated product. It is therefore recommended to use primary or methyl alkyl halides.[6][8]
-
Ester Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups to carboxylic acids. Ensure all reagents and solvents are anhydrous and carry out the reaction under an inert atmosphere.[6]
-
Transesterification: If the alkoxide base does not match the alcohol component of the ester (e.g., using sodium methoxide (B1231860) with this compound), a mixture of ester products can be formed.[4][6]
Visualizations
Caption: General reaction mechanism for the alkylation of this compound.
Caption: Experimental workflow for this compound alkylation.
References
Application Notes and Protocols: Synthesis of Carboxylic Acids Using Diethyl Benzylmalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids.[1] This method is particularly valuable for synthesizing α-substituted and α,α-disubstituted acetic acids.[2] The use of diethyl benzylmalonate as a starting material offers a strategic advantage by introducing a benzyl (B1604629) group at the α-position, which can be a key structural motif in many pharmaceutical agents and complex molecules.[3] This document provides detailed protocols and application notes for the synthesis of carboxylic acids using this compound, covering the key steps of alkylation, hydrolysis, and decarboxylation.
The core of this synthetic approach lies in the high acidity of the α-proton of the malonic ester, which is flanked by two electron-withdrawing carbonyl groups, facilitating its deprotonation to form a stabilized enolate.[1][4] This enolate serves as a potent nucleophile that can be alkylated by various electrophiles.[5] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid.[4] this compound is particularly useful as it allows for the synthesis of more complex structures with a pre-installed benzyl group, simplifying the overall synthetic route.[3] This compound is utilized in the preparation of pharmaceuticals such as local anesthetics and anti-inflammatory agents.[6]
Reaction Mechanism and Workflow
The synthesis of carboxylic acids from this compound generally proceeds through three main stages:
-
Enolate Formation and Alkylation: The α-proton of this compound is abstracted by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic attack on an alkyl halide (or other suitable electrophile) in an SN2 reaction to form an α-alkylated this compound.[7]
-
Saponification (Ester Hydrolysis): The resulting diester is hydrolyzed to a dicarboxylate salt using a strong base like sodium hydroxide, followed by acidification to produce the corresponding dicarboxylic acid.[5]
-
Decarboxylation: The β-dicarboxylic acid intermediate is unstable upon heating and readily loses a molecule of carbon dioxide to yield the final carboxylic acid product.[5][8]
Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Diethyl Malonate Derivatives in Pharmaceutical Synthesis
Introduction
Diethyl malonate and its derivatives are cornerstone reagents in pharmaceutical synthesis, prized for their versatility in forming carbon-carbon bonds. These diesters possess an acidic α-hydrogen, enabling facile deprotonation and subsequent alkylation or acylation, making them ideal precursors for a wide array of carbocyclic and heterocyclic structures found in active pharmaceutical ingredients (APIs). This document focuses on the application of a key derivative, diethyl phenylmalonate, in the synthesis of phenobarbital (B1680315), a long-acting barbiturate (B1230296) used as an anticonvulsant.[1][2] While the user query specified diethyl benzylmalonate, the classical and well-documented synthesis of phenobarbital utilizes the closely related diethyl phenylmalonate as the key intermediate which is subsequently alkylated.[1][3][4] This application note will detail the multi-step synthesis of phenobarbital, providing comprehensive protocols and quantitative data relevant to researchers and drug development professionals.
Application Note 1: Synthesis of Phenobarbital
Background
Phenobarbital, first marketed in 1912, is a core antiepileptic medication known for its efficacy in managing various seizure disorders.[1] Its synthesis is a classic example of barbiturate preparation, revolving around the condensation of a disubstituted malonic ester with urea (B33335) to form the characteristic pyrimidine-2,4,6-trione ring structure.[2][5] The process begins with the preparation of diethyl phenylmalonate, followed by α-alkylation to introduce an ethyl group, and concludes with a cyclocondensation reaction with urea.[1][3]
Logical Workflow for Phenobarbital Synthesis
The synthesis can be logically divided into three primary stages, starting from a common precursor, benzyl (B1604629) cyanide.
Caption: Overall workflow for phenobarbital synthesis.[3]
Detailed Synthesis Pathway and Protocols
The following diagram illustrates the chemical transformations from the starting material to the final product.
Caption: Key reaction steps in phenobarbital synthesis.
Experimental Protocols
Stage 1: Synthesis of Diethyl Phenylmalonate
The synthesis of the key intermediate, diethyl phenylmalonate, is typically achieved via Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarbonylation, as direct phenylation of diethyl malonate is inefficient.[1][4]
Stage 2: Alkylation of Diethyl Phenylmalonate
This stage introduces the required ethyl group at the α-carbon.
-
Materials: Diethyl Phenylmalonate, Sodium Ethoxide in Ethanol (B145695), Ethyl Bromide.
-
Procedure:
-
To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.
-
Slowly add ethyl bromide to the mixture while maintaining the temperature between 50-60°C.
-
Continue stirring at this temperature for 2 hours. During this time, ethanol can be slowly removed under normal pressure.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Work up the reaction by neutralizing with a dilute acid (e.g., H₂SO₄), followed by extraction with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl ethylphenylmalonate.[3]
-
Purify the crude product by vacuum distillation.
-
Stage 3: Condensation with Urea to Yield Phenobarbital
This final step forms the heterocyclic barbiturate ring.
-
Materials: Diethyl ethylphenylmalonate, Dry Urea, Sodium Ethoxide or Sodium Methoxide, Methanol or Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide (or methoxide) in absolute ethanol (or methanol) in a round-bottom flask fitted with a reflux condenser.[6]
-
Add dry urea to the alkoxide solution and stir until dissolved.[3]
-
Slowly add diethyl ethylphenylmalonate to the mixture.
-
Heat the mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, will form.[3]
-
Dissolve the remaining residue in warm water (approx. 50°C).
-
With vigorous stirring, acidify the solution with concentrated HCl. Phenobarbital will precipitate out.[3]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by suction filtration, wash with cold water, and dry.
-
Purify the crude phenobarbital by recrystallization from ethanol.[1]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the final condensation step to produce a related parent compound, barbituric acid, which illustrates the general reaction conditions and yields.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 80 g (0.5 mol) | [5][7] |
| Urea (dry) | 30 g (0.5 mol) | [5][7] |
| Sodium Metal | 11.5 g (0.5 gram-atom) | [5] |
| Solvent | ||
| Absolute Ethanol | 500 mL total | [5] |
| Reaction Conditions | ||
| Reaction Temperature | 110 °C (Oil Bath) | [7][8] |
| Reaction Time | 7 hours (Reflux) | [7][8][9] |
| Work-up & Purification | ||
| Quenching Solution | 500 mL hot water (50°C) | [7][9] |
| Acidification Agent | ~45 mL Conc. HCl | [7][9] |
| Yield | ||
| Product | Barbituric Acid | [7] |
| Theoretical Yield | ~64 g | [9] |
| Actual Yield | 46-50 g | [7] |
| Percent Yield | 72-78% | [7] |
Note: This data is for the synthesis of the parent barbituric acid from unsubstituted diethyl malonate and serves as a representative example of the condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Manufacturing of Phenol Barbital | PPTX [slideshare.net]
- 7. orgsyn.org [orgsyn.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Diethyl Benzylmalonate as a Precursor for Barbiturates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl benzylmalonate as a precursor in the synthesis of 5-benzyl substituted barbiturates. Detailed experimental protocols, quantitative data, and graphical representations of the synthetic pathway and mechanism of action are presented to guide researchers in the development of novel barbiturate (B1230296) derivatives.
Introduction
Barbiturates are a class of central nervous system depressants derived from barbituric acid. The pharmacological activity of these compounds is largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione ring. This compound is a valuable precursor for the synthesis of 5-benzylbarbiturates, which are of interest in medicinal chemistry for their potential sedative, hypnotic, and anticonvulsant properties. The synthesis involves a two-step process: alkylation of this compound to introduce a second substituent at the α-carbon, followed by a condensation reaction with urea (B33335) to form the heterocyclic barbiturate ring.
General Synthesis Pathway
The synthesis of 5-benzyl substituted barbiturates from this compound follows a well-established chemical route. The first stage involves the deprotonation of this compound with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a nucleophilic substitution reaction to yield a 5-benzyl-5-alkyl-disubstituted malonic ester. The second stage is a condensation reaction between the disubstituted malonic ester and urea, catalyzed by a strong base, which results in the formation of the barbiturate ring.
Data Presentation
The following tables summarize key quantitative data for the synthesis of barbiturates. It is important to note that specific yields for the synthesis starting directly from this compound are not widely reported in the literature. The data presented for the condensation step is based on the synthesis of barbituric acid from unsubstituted diethyl malonate and serves as a representative example.[1]
Table 1: Reagents and Conditions for the Synthesis of Barbituric Acid from Diethyl Malonate [1]
| Reagent/Parameter | Molar Ratio (to Diethyl Malonate) | Quantity (for 0.5 mol scale) | Notes |
| Diethyl Malonate | 1.0 | 80 g (0.5 mol) | Starting material. |
| Sodium Metal | 1.0 | 11.5 g (0.5 gram-atom) | Used to prepare sodium ethoxide in situ. |
| Absolute Ethanol (B145695) | - | 500 mL | Solvent for the reaction. |
| Urea (dry) | 1.0 | 30 g (0.5 mol) | Condensation partner. |
| Concentrated Hydrochloric Acid | - | ~45 mL | For acidification and product precipitation. |
| Reaction Temperature | - | 110 °C | Reflux temperature. |
| Reaction Time | - | 7 hours | Duration of reflux. |
| Product | - | 46-50 g | Barbituric Acid |
| Yield | - | 72-78% | Based on diethyl malonate. |
Table 2: Expected ¹H NMR Data for a Representative 5-Benzyl-5-Ethylbarbituric Acid [2]
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
| Imide (N-H) | ~11.0 | Singlet |
| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet |
| Benzyl Methylene (CH₂) | ~3.3 | Singlet |
| Ethyl Methylene (CH₂) | ~2.0 | Quartet |
| Ethyl Methyl (CH₃) | ~0.8 | Triplet |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a 5-benzyl-5-alkylbarbiturate from this compound. These protocols are based on established methods for the synthesis of substituted barbiturates.
Protocol 1: Synthesis of Diethyl Benzyl-ethylmalonate (Alkylation)
This protocol describes the ethylation of this compound.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Ethyl iodide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Addition of this compound: Once all the sodium has reacted, cool the solution to room temperature and add this compound dropwise with stirring.
-
Alkylation: To the resulting solution, add ethyl iodide dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous ammonium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude diethyl benzyl-ethylmalonate is purified by vacuum distillation.
Protocol 2: Synthesis of 5-Benzyl-5-ethylbarbituric Acid (Condensation)
This protocol describes the condensation of diethyl benzyl-ethylmalonate with urea.
Materials:
-
Diethyl benzyl-ethylmalonate
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl benzyl-ethylmalonate, followed by a solution of dry urea in hot absolute ethanol.
-
Condensation Reaction: The mixture is heated to reflux for several hours. A white solid, the sodium salt of the barbiturate, may precipitate.
-
Work-up and Isolation: After the reaction is complete, hot water is added to dissolve the solid. The solution is then acidified with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Purification: The resulting clear solution is cooled in an ice bath to induce crystallization. The white precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Synthesis Pathway
Experimental Workflow
Signaling Pathway
References
Application Note and Protocol for the Synthesis of a Dibenzyldiamido-dicarboxamido Macrocyclic Ligand using Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic ligands are a pivotal class of molecules in coordination chemistry and drug development, renowned for their ability to form stable complexes with a variety of metal ions.[1] Their pre-organized, cyclic structure often imparts high thermodynamic stability and kinetic inertness to the resulting metal complexes. Diethyl benzylmalonate is a versatile C-H acidic building block that serves as a valuable precursor in the synthesis of diverse organic molecules, including macrocyclic structures.[2] This document provides a detailed experimental protocol for a two-step synthesis of a 14-membered dibenzyl-substituted tetraaza macrocyclic ligand. The synthesis involves an initial acylation to form an open-chain precursor, followed by a high-dilution macrocyclization reaction to yield the desired macrocycle.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₄H₁₈O₄ | 250.29 | Colorless liquid | 162-163 @ 10 mmHg | 1.064 |
| Ethylenediamine (B42938) | C₂H₈N₂ | 60.10 | Colorless liquid | 116-117 | 0.899 |
| N,N'-Bis(2,2-dicarbethoxy-3-phenylpropanoyl)ethane-1,2-diamine (Intermediate) | C₃₂H₄₀N₂O₈ | 596.67 | White solid | - | - |
| 7,14-Dibenzyl-1,4,8,11-tetraazacyclotetradecane-5,6,12,13-tetraone (Final Product) | C₂₆H₃₀N₄O₄ | 478.54 | White to off-white powder | - | - |
Table 2: Summary of Reaction Parameters and Yields
| Reaction Step | Reactants | Stoichiometric Ratio (DBM:EDA) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Step 1: Synthesis of Intermediate | This compound, Ethylenediamine | 2:1 | Toluene (B28343) | 110 (Reflux) | 24 | 75-85 |
| Step 2: Macrocyclization | Intermediate, Ethylenediamine | 1:1 | Methanol (B129727) | 65 (Reflux) | 48 | 30-40 |
Experimental Protocols
Step 1: Synthesis of N,N'-Bis(2,2-dicarbethoxy-3-phenylpropanoyl)ethane-1,2-diamine (Open-chain Intermediate)
This procedure details the synthesis of the open-chain precursor through the acylation of ethylenediamine with this compound.
Materials:
-
This compound (DBM)
-
Ethylenediamine (EDA)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (25.0 g, 0.1 mol).
-
Dissolve the this compound in 150 mL of anhydrous toluene.
-
Slowly add ethylenediamine (3.0 g, 0.05 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from ethanol (B145695) to yield the pure N,N'-bis(2,2-dicarbethoxy-3-phenylpropanoyl)ethane-1,2-diamine as a white solid.
-
Dry the product under vacuum and determine the yield.
Step 2: Synthesis of 7,14-Dibenzyl-1,4,8,11-tetraazacyclotetradecane-5,6,12,13-tetraone (Macrocyclization)
This protocol describes the high-dilution cyclocondensation of the open-chain intermediate with ethylenediamine to form the macrocyclic ligand.
Materials:
-
N,N'-Bis(2,2-dicarbethoxy-3-phenylpropanoyl)ethane-1,2-diamine (Intermediate from Step 1)
-
Ethylenediamine (EDA)
-
Anhydrous Methanol
-
Two syringe pumps
-
Three-necked round-bottom flask (2 L) with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Set up a 2 L three-necked round-bottom flask containing 1 L of anhydrous methanol, equipped with a magnetic stirrer and a reflux condenser. Heat the methanol to a gentle reflux.
-
Prepare two separate solutions for simultaneous addition:
-
Solution A: Dissolve the intermediate from Step 1 (5.97 g, 0.01 mol) in 100 mL of anhydrous methanol.
-
Solution B: Dissolve ethylenediamine (0.60 g, 0.01 mol) in 100 mL of anhydrous methanol.
-
-
Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously to the refluxing methanol in the reaction flask over a period of 12 hours. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 36 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of the macrocyclic product should form.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as a dimethylformamide/water mixture.
-
Dry the purified macrocycle under vacuum, determine the yield, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of the macrocyclic ligand.
References
Application Notes and Protocols: Synthesis of 2-Benzyl-1,3-Propanediol from Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-benzyl-1,3-propanediol (B49509), a valuable building block in medicinal chemistry and materials science, through the reduction of diethyl benzylmalonate using lithium aluminum hydride (LiAlH₄).
Introduction
2-Benzyl-1,3-propanediol is a key intermediate in the synthesis of various biologically active molecules and specialty polymers. Its vicinal diol functionality allows for further chemical modifications, making it a versatile precursor in drug development and materials science. The reduction of commercially available this compound offers a straightforward and efficient route to this diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols, making it the reagent of choice for this transformation.[1][2][3] This protocol outlines the necessary steps for a safe and effective synthesis, purification, and characterization of 2-benzyl-1,3-propanediol.
Reaction Scheme
The overall reaction involves the reduction of the two ester groups of this compound to their corresponding primary alcohols, yielding 2-benzyl-1,3-propanediol.
Caption: Chemical scheme for the reduction of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 2-benzyl-1,3-propanediol.
| Parameter | Value |
| Reactant | This compound (C₁₄H₁₈O₄) |
| Molar Mass | 250.29 g/mol |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Mass | 37.95 g/mol |
| Product | 2-Benzyl-1,3-Propanediol (C₁₀H₁₄O₂) |
| Molar Mass | 166.22 g/mol |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Typical Reaction Yield | 85-95% (Estimated based on similar reductions) |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to reflux |
Experimental Protocol
This protocol is adapted from established procedures for the reduction of esters with LiAlH₄.[1][4]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents.[1][5][6] Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]
-
Ensure all glassware is thoroughly dried before use to prevent any reaction with LiAlH₄.
-
The quenching of the reaction is highly exothermic and releases hydrogen gas. Perform this step slowly and with extreme caution in a well-ventilated fume hood.
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.
-
Flush the entire apparatus with a slow stream of inert gas (nitrogen or argon) for at least 30 minutes to ensure anhydrous conditions.
-
In the flask, carefully place lithium aluminum hydride (1.2 equivalents) under the inert atmosphere.
-
Add anhydrous THF to the flask to create a suspension of LiAlH₄.
-
-
Addition of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.
-
Cool the LiAlH₄ suspension in the flask to 0 °C using an ice bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred LiAlH₄ suspension over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
-
Workup (Quenching):
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTION: The following steps are highly exothermic and will generate hydrogen gas.
-
Slowly and carefully add distilled water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to the reaction mixture to quench the excess LiAlH₄.
-
Next, slowly add 15% aqueous NaOH solution (X mL) dropwise.
-
Finally, add distilled water (3X mL) dropwise.
-
A white granular precipitate should form, which can be easily filtered.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® or filter paper and wash the solid residue thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-benzyl-1,3-propanediol.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield the pure 2-benzyl-1,3-propanediol.
-
Characterization
The structure of the synthesized 2-benzyl-1,3-propanediol can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the methine proton at the C2 position, and the diastereotopic methylene protons of the two CH₂OH groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the aromatic carbons, the benzylic carbon, the methine carbon at C2, and the two hydroxymethyl carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups (broad peak around 3300 cm⁻¹) and the absence of the ester carbonyl (C=O) peak (around 1735 cm⁻¹).
Experimental Workflow
Caption: Workflow for the synthesis of 2-benzyl-1,3-propanediol.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Organocatalysis with Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl benzylmalonate as a proficient nucleophile in organocatalytic asymmetric reactions. The focus is on the Michael addition, a cornerstone of carbon-carbon bond formation, for the synthesis of complex molecules with quaternary stereocenters. Detailed protocols, quantitative data, and mechanistic diagrams are provided to facilitate the application of these methods in a research and development setting.
Introduction
This compound is a valuable C-nucleophile in organocatalysis, particularly in asymmetric Michael additions. Its use allows for the creation of a chiral quaternary carbon center in a single step, a structural motif prevalent in many biologically active compounds and pharmaceuticals. The benzyl (B1604629) group offers a site for further chemical modification, enhancing the synthetic utility of the resulting adducts. Organocatalysis, utilizing small organic molecules as catalysts, provides a powerful and often more sustainable alternative to traditional metal-based catalysis. Bifunctional organocatalysts, such as those derived from chiral amines and thioureas, are particularly effective in activating both the nucleophile and the electrophile, leading to high yields and enantioselectivities.
Key Application: Asymmetric Michael Addition to Nitroolefins
A primary application of this compound in organocatalysis is its conjugate addition to α,β-unsaturated nitroalkenes. This reaction is of significant interest as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or carboxylic acids, providing access to a diverse range of chiral building blocks.
Reaction Scheme:
Organocatalytic asymmetric Michael addition of this compound to a nitroolefin.
Caption: General scheme of the organocatalytic Michael addition.
Quantitative Data Summary
The following table summarizes representative data for the organocatalytic Michael addition of diethyl malonate to various trans-β-nitroolefins using a bifunctional 2-aminoDMAP/urea (B33335) organocatalyst. While this data is for the closely related diethyl malonate, it serves as an excellent starting point for reactions with this compound, for which similar reactivity and selectivity are expected.
| Entry | Nitroolefin (Ar) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 5 | Toluene (B28343) | 4 | 95 | 94 |
| 2 | 4-NO₂C₆H₄ | 5 | Toluene | 6 | 92 | 99 |
| 3 | 4-ClC₆H₄ | 5 | Toluene | 5 | 93 | 92 |
| 4 | 4-MeOC₆H₄ | 5 | Toluene | 8 | 85 | 90 |
| 5 | 2-Thienyl | 5 | Toluene | 6 | 88 | 95 |
| 6 | 2-Naphthyl | 5 | Toluene | 7 | 90 | 93 |
Data adapted from studies on diethyl malonate for illustrative purposes.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of this compound to trans-β-Nitrostyrene
Note: This protocol is adapted from a procedure for diethyl malonate. Researchers should optimize conditions for their specific substrate combinations.
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
Chiral bifunctional organocatalyst (e.g., 2-aminoDMAP/urea derivative)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral bifunctional organocatalyst (0.01 mmol, 5 mol%).
-
Add anhydrous toluene (0.5 mL).
-
Add this compound (0.24 mmol, 1.2 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 4-8 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The high efficiency and stereoselectivity of bifunctional organocatalysts in the Michael addition of this compound stem from a dual activation mechanism. The basic amine moiety of the catalyst deprotonates the this compound, forming a chiral enolate. Simultaneously, the hydrogen-bonding moiety (e.g., urea or thiourea) of the catalyst activates the nitroolefin electrophile, orienting it for a stereoselective attack by the enolate.
Catalytic Cycle Workflow
Caption: Proposed catalytic cycle for the Michael addition.
Logical Relationship of Dual Activation
Application Notes and Protocols: Photoredox Catalysis with Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of diethyl benzylmalonate as a versatile substrate in photoredox catalysis. The methodologies outlined herein enable the formation of valuable carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, making this substrate a powerful tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.
Introduction
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in modern organic synthesis. This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates. This compound is an excellent substrate for photoredox catalysis due to its benzylic C-H bond, which can be readily activated to form a stabilized benzylic radical. This reactivity opens avenues for a wide range of functionalization reactions, including alkylation, arylation, and amination, providing access to a diverse array of complex molecules from a readily available starting material. The mild conditions of photoredox catalysis offer significant advantages over traditional methods, including improved functional group tolerance and the avoidance of harsh reagents.
Core Principles and Reaction Mechanisms
The photoredox-catalyzed functionalization of this compound typically proceeds through the generation of a key benzylic radical intermediate. The catalytic cycle can be initiated through either an oxidative or reductive quenching pathway, depending on the specific photocatalyst and reagents employed.
A common mechanistic pathway involves the following steps:
-
Photoexcitation of the Catalyst: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst can then engage in a single-electron transfer event.
-
Oxidative Quenching: The excited photocatalyst is reduced by an electron donor, and the resulting oxidized photocatalyst then oxidizes the this compound.
-
Reductive Quenching: The excited photocatalyst is oxidized by an electron acceptor, and the resulting reduced photocatalyst then reduces a precursor to a reactive species.
-
-
Radical Formation: In the context of this compound, a common pathway involves deprotonation of the acidic methylene (B1212753) proton by a mild base to form an enolate. This enolate is then oxidized by the photocatalyst (or another oxidant in the system) via a single-electron transfer to generate a carbon-centered radical.
-
Radical-Radical or Radical-Substrate Coupling: The newly formed benzylic radical can then react with another radical species or add to an electrophile or a Michael acceptor.
-
Catalyst Regeneration: The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle.
Applications in Synthesis
The radical generated from this compound is a versatile intermediate for the construction of complex molecular architectures. Key applications include:
-
α-Alkylation: The reaction of the benzylic radical with various alkylating agents.
-
α-Arylation: Cross-coupling with aryl halides or other aryl sources.
-
Formation of Quaternary Carbon Centers: The functionalized products of these reactions often contain all-carbon quaternary centers, which are important structural motifs in many biologically active molecules.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in photoredox-catalyzed reactions. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Photoredox-Catalyzed α-Alkylation of this compound
This protocol describes a general procedure for the α-alkylation of this compound with an activated alkyl bromide.
Materials:
-
This compound
-
Activated alkyl bromide (e.g., bromomalononitrile, ethyl bromoacetate)
-
Photocatalyst: fac-[Ir(ppy)₃] (tris(2-phenylpyridine)iridium(III))
-
Base: Cesium carbonate (Cs₂CO₃) or an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Anhydrous and degassed acetonitrile (B52724) (MeCN) or dimethylformamide (DMF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp, 20-40 W)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the activated alkyl bromide (1.2 equiv.), fac-[Ir(ppy)₃] (1-2 mol%), and the base (1.5 equiv.).
-
Add the anhydrous and degassed solvent (to achieve a substrate concentration of 0.1 M).
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED lamp, ensuring the reaction vessel is positioned to receive uniform illumination. Maintain a gentle stirring throughout the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes representative data for the photoredox-catalyzed α-alkylation of this compound with various electrophiles. Note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions.
| Entry | Electrophile | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | fac-[Ir(ppy)₃] | Cs₂CO₃ | MeCN | 12 | 85 |
| 2 | Bromomalononitrile | fac-[Ir(ppy)₃] | DBU | DMF | 8 | 92 |
| 3 | N-Bromosuccinimide | Ru(bpy)₃Cl₂ | K₂CO₃ | MeCN | 16 | 78 |
| 4 | 4-Nitrobenzyl bromide | fac-[Ir(ppy)₃] | Cs₂CO₃ | DMF | 10 | 88 |
Visualizations
Caption: Oxidative quenching cycle for this compound functionalization.
Caption: General experimental workflow for photoredox reactions.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photocatalysts, especially those containing heavy metals like iridium and ruthenium, should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
High-intensity light sources can be harmful to the eyes; avoid direct exposure.
Conclusion
This compound is a highly valuable and versatile substrate in the field of photoredox catalysis. The mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecular scaffolds make these methodologies particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich reactivity of this substrate in developing novel synthetic transformations.
Application Notes & Protocols: Step-by-Step Malonic Ester Synthesis with Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of substituted carboxylic acids from diethyl malonate. This application note details a specific variation of this synthesis that uses diethyl benzylmalonate as the starting material. This compound, being a mono-substituted malonic ester, provides a strategic advantage for synthesizing α-benzyl carboxylic acids with an additional substituent at the α-position.[1] This route is particularly valuable in medicinal chemistry and drug development for creating complex molecular frameworks, especially those containing quaternary carbon centers.[1] The overall process involves a sequential three-step reaction: a second alkylation at the α-carbon, saponification of the diester, and finally, thermal decarboxylation to yield the desired carboxylic acid.[2][3]
Principle of the Reaction
The synthesis leverages the acidity of the remaining α-hydrogen in this compound (pKa ≈ 13-15), which is positioned between two electron-withdrawing carbonyl groups.[2] This allows for its easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form a dialkylated malonic ester.[3][4]
Following the introduction of the second alkyl group, the two ester functionalities are hydrolyzed to carboxylic acids, typically under basic conditions (saponification) followed by acidification.[2] The resulting 2-alkyl-2-benzylmalonic acid is unstable to heat and readily undergoes decarboxylation upon warming, losing a molecule of carbon dioxide to furnish the final α-substituted 2-phenylacetic acid derivative.[2][5]
Overall Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-Alkyl-2-phenylacetic acid.
Detailed Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous Ethanol (B145695) (EtOH)
-
Sodium metal (Na) or Sodium Ethoxide (NaOEt)
-
Alkyl Halide (e.g., iodomethane, bromoethane, etc.)
-
Potassium Hydroxide (B78521) (KOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Alkylation reactions can be exothermic; ensure proper temperature control.
Step 1: Alkylation of this compound
This protocol describes the introduction of a second alkyl group (R) onto the α-carbon of this compound.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous ethanol under an inert atmosphere (N₂ or Ar). Carefully add sodium metal (1.05 equivalents) in small pieces. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (R-X, 1.0-1.1 equivalents) dropwise to the stirred solution. The reaction may be exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, diethyl 2-alkyl-2-benzylmalonate, can be purified by vacuum distillation or column chromatography.
Step 2: Saponification of the Diester
This protocol converts the dialkylated diester into its corresponding dicarboxylic acid.
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the purified diethyl 2-alkyl-2-benzylmalonate (1.0 equivalent) in ethanol. Add an aqueous solution of potassium hydroxide (KOH, 2.5-3.0 equivalents).
-
Reflux: Heat the mixture to reflux with stirring. The hydrolysis is typically complete within 2-4 hours, which can be monitored by the disappearance of the ester spot on TLC.
-
Solvent Removal: After cooling, remove the ethanol by rotary evaporation.
-
Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Carefully acidify the mixture by the slow addition of cold, concentrated HCl until the pH is ~1-2. A white precipitate of the 2-alkyl-2-benzylmalonic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The product can be dried in a vacuum oven. If the product is an oil, extract it with diethyl ether or ethyl acetate.
Step 3: Decarboxylation to the Final Carboxylic Acid
This final step removes one of the carboxyl groups to yield the desired product.
Procedure:
-
Thermal Decarboxylation: Place the dry 2-alkyl-2-benzylmalonic acid from the previous step into a round-bottom flask equipped with a condenser.
-
Heating: Heat the flask in an oil bath to a temperature just above the melting point of the dicarboxylic acid (typically 140-180 °C). Vigorous evolution of CO₂ gas will be observed.
-
Reaction Completion: Continue heating until the gas evolution ceases (usually 30-60 minutes).
-
Purification: Cool the flask to room temperature. The resulting crude carboxylic acid can be purified by recrystallization or vacuum distillation.
Alternatively, vigorous hydrolysis of the diester with a mixture of aqueous HBr and acetic acid at reflux can accomplish both saponification and decarboxylation in a single step, yielding the final carboxylic acid directly.[5][6]
Summary of Quantitative Data
The following table provides representative data for the synthesis. Actual yields may vary depending on the specific alkyl halide used and the optimization of reaction conditions.
| Reaction Step | Key Reagents | Typical Reaction Time | Representative Yield (%) |
| Alkylation | This compound, NaOEt, Alkyl Halide (R-X) | 2 - 6 hours | 85 - 96% |
| Saponification | Dialkylated Ester, KOH, H₃O⁺ | 2 - 4 hours | 95 - 98%[7] |
| Decarboxylation | Substituted Malonic Acid, Heat | 0.5 - 1 hour | > 90% |
| Combined Hydrolysis & Decarboxylation | Dialkylated Ester, aq. HBr, AcOH | 12 - 16 hours | 60 - 70%[5][6] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of a 2-alkyl-2-phenylacetic acid starting from this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Ch21: Malonic esters [chem.ucalgary.ca]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Diethyl Benzylmalonate for Creating Quaternary Carbon Centers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of diethyl benzylmalonate in the synthesis of molecules containing quaternary carbon centers. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient construction of these sterically hindered and synthetically challenging motifs, which are prevalent in pharmaceuticals and natural products.
Introduction: The Malonic Ester Synthesis Approach
The creation of all-carbon quaternary centers is a significant challenge in organic synthesis. The malonic ester synthesis, a classic and robust carbon-carbon bond-forming reaction, offers a reliable method for constructing such centers. This compound is an ideal starting material for this purpose as it already possesses one substituent on the alpha-carbon, simplifying the path to a quaternary center through a subsequent alkylation.[1]
The general strategy involves the sequential alkylation of this compound. The acidic proton on the α-carbon is first removed by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an electrophile (typically an alkyl halide) to form a disubstituted malonic ester, thereby creating the quaternary carbon center. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final product, a carboxylic acid with a quaternary α-carbon.[1][2][3]
Key Advantages of Using this compound:
-
Pre-functionalized: The presence of the benzyl (B1604629) group provides a head start in building molecular complexity.[1]
-
Predictable Reactivity: The acidity of the α-proton and the reactivity of the resulting enolate are well-understood.
-
Versatility: A wide range of electrophiles can be used in the second alkylation step, allowing for the synthesis of diverse structures.
Classical Sequential Alkylation for Quaternary Carbon Formation
This section details the protocols for the creation of a quaternary carbon center starting from this compound using a two-step alkylation sequence followed by hydrolysis and decarboxylation.
General Considerations for Alkylation
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic choice, as it minimizes the risk of transesterification.[4] Sodium hydride (NaH), a non-nucleophilic base, is also highly effective and is typically used in aprotic solvents like DMF or THF.[4]
-
Choice of Solvent: Anhydrous solvents are crucial to prevent quenching of the enolate and unwanted side reactions. Ethanol is commonly used with sodium ethoxide, while DMF or THF are suitable for reactions with sodium hydride.
-
Electrophiles: Primary alkyl halides are ideal for the SN2 reaction. Secondary alkyl halides can be used but may lead to lower yields due to competing E2 elimination reactions. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[4] The reactivity of alkyl halides follows the order I > Br > Cl.[4]
-
Controlling Side Reactions: The most common side product is the result of dialkylation of any remaining starting diethyl malonate if the first alkylation to produce this compound was not carried out separately. When performing the second alkylation on purified this compound, careful control of stoichiometry and slow addition of the alkylating agent are important to avoid undesired reactions.[4]
Experimental Protocols
Protocol 1: Alkylation of this compound to form a Quaternary Center
This protocol describes the introduction of a second alkyl group to this compound.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous DMF/THF (if using NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Base and Enolate Formation (using NaH in DMF):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive alkyl halides.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure diethyl benzyl(alkyl)malonate.
-
Protocol 2: Hydrolysis and Decarboxylation to the Final Carboxylic Acid
Materials:
-
Diethyl benzyl(alkyl)malonate (from Protocol 1)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Saponification (Hydrolysis):
-
In a round-bottom flask, dissolve the diethyl benzyl(alkyl)malonate (1.0 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for 3-6 hours, until the hydrolysis is complete (monitored by TLC).
-
-
Decarboxylation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to dissolve the potassium salt.
-
Cool the aqueous solution in an ice bath and acidify by the slow addition of concentrated HCl until the pH is ~1-2.
-
Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
-
Data Presentation: Alkylation of this compound
The following table summarizes representative conditions and yields for the second alkylation step to form a quaternary carbon.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaOEt | Ethanol | Reflux | 4 | ~85-95 |
| Ethyl Bromide | NaH | DMF | 25-50 | 6 | ~80-90 |
| Allyl Bromide | NaOEt | Ethanol | Reflux | 3 | ~90 |
| Benzyl Bromide | NaH | THF/DMF | 25-60 | 5 | ~85 |
| n-Butyl Bromide | NaOEt | Ethanol | Reflux | 8 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Palladium-Catalyzed Asymmetric Allylic Alkylation
For the enantioselective synthesis of quaternary carbon centers, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful modern technique.[5][6][7][8] This method typically involves the reaction of a nucleophile, such as the enolate of this compound, with an allylic electrophile in the presence of a chiral palladium catalyst. Decarboxylative allylic alkylation is a particularly useful variant where an allyl β-keto ester or allyl enol carbonate is used, which decarboxylates upon formation of the π-allyl palladium intermediate.[8]
Advantages of the Palladium-Catalyzed Approach:
-
Enantioselectivity: Allows for the creation of chiral quaternary centers with high enantiomeric excess (ee).
-
Mild Reaction Conditions: Reactions are often carried out at or near room temperature.
-
High Atom Economy: Especially in decarboxylative variants.
General Protocol for Palladium-Catalyzed Decarboxylative Allylic Alkylation
This protocol provides a general outline for the asymmetric allylic alkylation of a β-ketoester to form a quaternary center.
Materials:
-
Allyl enol carbonate or β-ketoester derived from this compound
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Chiral ligand (e.g., (S)-t-Bu-PHOX)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or DCM)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the chiral ligand to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the allyl enol carbonate or β-ketoester substrate.
-
Stir the reaction mixture at the desired temperature (typically 25-40 °C) for 12-48 hours. Monitor the reaction progress by TLC, GC, or HPLC.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product containing the quaternary carbon center. The enantiomeric excess can be determined by chiral HPLC or GC.
-
Visualizations
Experimental Workflow: Sequential Alkylation
Caption: Workflow for creating a quaternary carbon center via sequential alkylation of diethyl malonate.
Signaling Pathway: Palladium-Catalyzed Decarboxylative Allylic Alkylation
Caption: Mechanism of Palladium-Catalyzed Decarboxylative Allylic Alkylation.
References
- 1. nbinno.com [nbinno.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. An Efficient Protocol for the Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst [authors.library.caltech.edu]
- 7. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Diethyl Benzylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the asymmetric synthesis of chiral malonates, focusing on the enantioselective benzylation of malonic esters. The primary method highlighted is phase-transfer catalysis (PTC), a powerful technique for achieving high enantioselectivity in the synthesis of chiral building blocks containing a quaternary carbon center.
Introduction
The asymmetric synthesis of α,α-dialkylmalonates is of significant interest in organic synthesis and drug development, as these compounds are versatile chiral building blocks.[1][2] The creation of a chiral quaternary carbon center through the benzylation of a malonic ester presents a synthetic challenge. Phase-transfer catalysis has emerged as an efficient method to achieve this transformation with high chemical yields and excellent enantioselectivities.[1][2] This document provides an overview of the reaction, quantitative data from representative experiments, and a detailed experimental protocol.
Data Presentation
The following table summarizes the results of the enantioselective phase-transfer catalytic α-benzylation of a substituted malonate with various benzyl (B1604629) bromides. The data is adapted from studies on 2,2-diphenylethyl tert-butyl α-methylmalonates, which serve as a well-documented model for the asymmetric benzylation of malonic esters.[1][2]
| Entry | Benzyl Bromide Derivative | Product | Yield (%) | ee (%) |
| 1 | Benzyl bromide | (S)-2-benzyl-2-methylmalonate derivative | 99 | 91 |
| 2 | 4-Methylbenzyl bromide | (S)-2-(4-methylbenzyl)-2-methylmalonate derivative | 99 | 93 |
| 3 | 3-Methoxybenzyl bromide | (S)-2-(3-methoxybenzyl)-2-methylmalonate derivative | 98 | 95 |
| 4 | 4-Chlorobenzyl bromide | (S)-2-(4-chlorobenzyl)-2-methylmalonate derivative | 90 | 98 |
| 5 | 2-Chlorobenzyl bromide | (S)-2-(2-chlorobenzyl)-2-methylmalonate derivative | 91 | 92 |
Experimental Protocols
General Procedure for Enantioselective Phase-Transfer Catalytic Benzylation
This protocol is based on the α-benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.[2]
Materials:
-
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
-
(S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)
-
Substituted benzyl bromide
-
Toluene
-
50% w/v aqueous potassium hydroxide (B78521) (KOH)
-
Dichloromethane (for workup)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 eq) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.05 eq) in toluene, add the substituted benzyl bromide (5.0 eq) at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add 50% w/v aqueous KOH (5.0 eq) to the reaction mixture and stir vigorously until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-benzylated malonate.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[1]
Visualizations
Reaction Workflow
References
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to control mono-alkylation vs di-alkylation of diethyl malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the mono-alkylation versus di-alkylation of diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing whether mono- or di-alkylation is the major product in the alkylation of diethyl malonate?
The outcome of the alkylation of diethyl malonate is principally governed by several key experimental parameters. These include the stoichiometry of the reactants, the strength and quantity of the base employed, the reaction temperature, and the nature of the alkylating agent.[1] Meticulous control over these variables is essential for selectively synthesizing either the mono- or di-alkylated product.[1]
Q2: How does the stoichiometry of the base impact the product distribution?
The molar ratio of the base to diethyl malonate is a critical determinant of the reaction's outcome. Employing one equivalent of a base will predominantly yield the mono-alkylated product.[1] To encourage di-alkylation, a second equivalent of the base is introduced after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[1]
Q3: What are the recommended bases for this reaction?
Sodium ethoxide (NaOEt) in ethanol (B145695) is the most frequently utilized base for the alkylation of diethyl malonate.[1][2] It is crucial to use a base with an alkyl group that matches the ester to avert transesterification.[1] For complete and irreversible deprotonation, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, which is particularly beneficial when trying to minimize side reactions.[1]
Q4: Can the choice of solvent affect the reaction outcome?
Yes, the solvent can influence the reaction. Protic solvents like ethanol are typically paired with alkoxide bases.[1] Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often the choice when stronger bases like NaH or LDA are used to ensure complete enolate formation and reduce the likelihood of side reactions.[1]
Q5: How can I minimize the formation of the di-alkylated product when the mono-alkylated product is desired?
To favor mono-alkylation, it is advisable to use a slight excess of diethyl malonate in relation to the base and the alkylating agent.[1][3] This stoichiometric imbalance ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[3]
Q6: Can secondary or tertiary alkyl halides be used in the alkylation of diethyl malonate?
The use of secondary or tertiary alkyl halides is generally not recommended. Secondary alkyl halides often result in poor yields due to a competing E2 elimination reaction.[3] Tertiary alkyl halides will almost exclusively undergo elimination.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of mono-alkylated product and significant di-alkylation | Incorrect stoichiometry. | Use a slight excess of diethyl malonate relative to the alkylating agent and the base.[1][3] |
| Strongly basic conditions or prolonged reaction times. | Consider using a milder base like potassium carbonate with a phase-transfer catalyst.[3] | |
| Highly reactive alkylating agent. | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3] | |
| Reaction does not proceed to completion | Inactive base due to moisture exposure. | Use a freshly prepared or properly stored base.[3] |
| Unreactive alkyl halide. | Ensure the alkyl halide is of good quality. The general order of reactivity is I > Br > Cl.[3] | |
| Insufficient temperature. | Gently heat the reaction and monitor its progress by TLC or GC-MS to determine the optimal temperature.[3] | |
| Formation of elimination byproducts | Use of secondary or tertiary alkyl halides. | Use primary alkyl halides whenever possible. |
| High reaction temperature. | Maintain the lowest possible temperature that allows for a reasonable reaction rate.[3] | |
| Difficulty in separating mono- and di-alkylated products | Similar boiling points. | Optimize reaction conditions to maximize the yield of the desired product. Consider using column chromatography for separation if distillation is ineffective.[1] |
Data Presentation: Controlling Alkylation of Diethyl Malonate
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate.[1] | >2:1 (stepwise addition).[1] |
| Base | Sodium Ethoxide (NaOEt).[1] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH). |
| Solvent | Ethanol, THF, DMF.[1] | Ethanol, THF, DMF. |
| Temperature | Typically room temperature for deprotonation, followed by gentle heating after adding the alkylating agent.[1] | Stepwise heating after each alkylation step. |
| Alkylating Agent | 1 equivalent of R-X. | 1 equivalent of R-X, followed by 1 equivalent of R'-X. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Sodium hydride (NaH) (1.0 equivalent)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[3]
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.[3]
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC or GC-MS.[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the product by column chromatography.[3]
Protocol 2: Di-alkylation of Diethyl Malonate
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide and stir for 30 minutes.[1]
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the di-alkylated diethyl malonate.[1]
Visualizations
Caption: Reaction pathway for mono- and di-alkylation of diethyl malonate.
Caption: Troubleshooting workflow for diethyl malonate alkylation.
References
Technical Support Center: Purification of Diethyl Benzylmalonate by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of diethyl benzylmalonate by vacuum distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a successful purification process.
Troubleshooting Guide
Encountering issues during vacuum distillation is common. This guide provides solutions to frequently observed problems.
| Problem | Possible Causes | Recommended Solutions |
| Difficulty Achieving or Maintaining Target Vacuum | Leaks in the apparatus (joints, tubing, etc.). | Inspect all glassware for cracks and ensure all joints are properly sealed with vacuum grease and securely clamped. |
| Inefficient vacuum pump performance. | Check the vacuum pump oil for contamination and change if necessary. Ensure the pump is adequately sized for your distillation setup. | |
| Saturated cold trap. | Ensure the cold trap is filled with a suitable cooling mixture (e.g., dry ice/acetone) and is not overwhelmed with condensed volatiles. | |
| Bumping or Unstable Boiling | Uneven heating of the distillation flask. | Use a heating mantle with a magnetic stirrer to ensure uniform heat distribution. |
| Absence of boiling chips or stir bar. | Always add new boiling chips or a magnetic stir bar to the flask before heating under vacuum.[1] | |
| Applying vacuum too rapidly. | Gradually decrease the pressure in the system to prevent sudden, violent boiling.[1] | |
| Product Discoloration (Yellowing or Darkening) | Thermal degradation of this compound. | Lower the distillation temperature by achieving a lower vacuum. High temperatures can cause decomposition.[1] |
| Presence of impurities from the synthesis. | Ensure that the crude material is properly worked up to remove acidic or basic residues before distillation. | |
| Low Product Yield | Incomplete distillation. | Ensure the distillation is run for a sufficient time to collect all the product. Monitor the temperature at the distillation head. |
| Product loss during transfers. | Minimize the number of transfers. Ensure all glassware is properly rinsed to collect all the product.[1] | |
| Hold-up in the distillation column. | Use a shorter distillation column if possible, or one with less surface area, to minimize product retention. | |
| Product Contamination in the Distillate | Carryover of non-volatile impurities due to bumping. | Do not fill the distillation flask more than two-thirds full. Ensure smooth boiling.[1] |
| Inadequate separation of fractions. | Use a short Vigreux column to improve separation of components with close boiling points. Collect fractions carefully.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is highly dependent on the pressure. A reported boiling point is 162-163 °C at 10 mmHg.[2] Another source indicates a boiling range of 145–155°C at 5 mm pressure.[3]
Q2: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials like diethyl malonate and benzyl (B1604629) chloride.[3] A significant byproduct of the synthesis is diethyl dibenzylmalonate, which has a higher boiling point.[3] Residual solvents from the reaction workup may also be present.
Q3: How can I prevent bumping during the distillation?
To prevent bumping, use a magnetic stirrer and a stir bar in the distillation flask for vigorous stirring.[4] Alternatively, introducing a fine stream of air or nitrogen through a capillary ebulliator is a very effective method.[5] Porous boiling chips can also be used, but may be less effective under high vacuum as the trapped air is quickly removed.[4]
Q4: My distilled this compound is slightly yellow. Is it impure?
A slight yellow color can indicate a small amount of thermal degradation. While it may be of acceptable purity for many applications, you can minimize discoloration by distilling at the lowest possible temperature (i.e., under a higher vacuum).[1]
Q5: Is a fractionating column necessary for the purification?
For most applications where the goal is to remove lower-boiling impurities (like starting materials) and higher-boiling impurities (like diethyl dibenzylmalonate), a short path distillation setup is often sufficient. However, if you have impurities with boiling points very close to that of this compound, a short Vigreux column can improve separation.[1][3]
Quantitative Data Summary
The following table summarizes key physical properties and distillation parameters for this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Colorless to pale yellow liquid[6] |
| Density | 1.064 g/mL at 25 °C |
| Boiling Point (at 10 mmHg) | 162-163 °C[2] |
| Boiling Point (at 5 mmHg) | 145-155 °C[3] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol details the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer and adapter
-
Vacuum pump, tubing, and vacuum gauge
-
Cold trap
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask. Do not fill the flask more than two-thirds full with the crude this compound.
-
Position the thermometer bulb so that the top is level with the bottom of the side arm leading to the condenser.
-
Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump. Include a vacuum gauge in the line to monitor the pressure.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 5-10 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Collect any low-boiling impurities (forerun) in the first receiving flask. This may include residual solvents or unreacted starting materials.
-
As the temperature of the vapor at the distillation head rises and stabilizes at the boiling point of this compound at the recorded pressure, change to a clean receiving flask to collect the main product fraction.
-
Continue distillation at a steady rate, collecting the clear, colorless product.
-
If the temperature begins to rise significantly after the main fraction is collected, it may indicate the presence of higher-boiling impurities (like diethyl dibenzylmalonate). Stop the distillation at this point.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Disassemble the apparatus and collect the purified this compound.
-
Visualizations
Caption: Workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
References
Technical Support Center: Column Chromatography for Diethyl Benzylmalonate Reaction Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying diethyl benzylmalonate reactions via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: Common impurities include unreacted starting materials such as diethyl malonate and benzyl (B1604629) chloride, and a common byproduct, diethyl dibenzylmalonate, which forms from a second alkylation of the product.[1] Incomplete reactions can also leave residual base which should be quenched and removed during workup prior to chromatography.
Q2: How do I choose an appropriate solvent system for the column chromatography of this compound?
A2: A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297).[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its major impurities. A typical starting ratio to test is 9:1 or 4:1 hexanes:ethyl acetate.
Q3: What is the expected order of elution for the product and common impurities from a silica (B1680970) gel column?
A3: On a normal-phase silica gel column, compounds elute in order of increasing polarity. Therefore, the least polar compound, diethyl dibenzylmalonate, will elute first, followed by benzyl chloride, then the desired product, this compound, and finally the most polar of the common organic impurities, unreacted diethyl malonate.
Q4: My purified this compound appears as an oil, but I expected a solid. Is this normal?
A4: Yes, this compound is typically a colorless liquid or oil at room temperature.[3][4] The presence of trace impurities can sometimes influence its physical state, but obtaining a viscous oil is common.
Q5: Can I use a different stationary phase other than silica gel?
A5: While silica gel is the most common stationary phase for this type of purification, other options like alumina (B75360) could be considered, especially if the product shows instability on the acidic silica gel.[5] However, method development using TLC with the alternative stationary phase would be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimized. | Perform a more thorough TLC analysis with a range of solvent system polarities (e.g., 10:1, 9:1, 4:1 hexanes:ethyl acetate) to find the optimal separation. A shallower gradient during elution can also improve separation.[5] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use 50-100 times the weight of silica gel to the weight of the crude product.[6] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[5] A slurry packing method is generally recommended. | |
| Product is Eluting with the Solvent Front | The eluent is too polar. | Decrease the polarity of the solvent system. Start with a higher ratio of the non-polar solvent (e.g., increase the proportion of hexanes). |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate). |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate.[7] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or adding a small amount of a neutralizer like triethylamine (B128534) to the eluent.[5] | |
| Multiple Spots on TLC of "Purified" Fractions | Incomplete separation during chromatography. | Optimize the solvent system for better resolution. Consider performing a second column purification on the combined, partially-pure fractions.[5] |
| The compound is degrading on the TLC plate. | Spot the TLC plate and develop it immediately. Adding a small amount of triethylamine to the developing solvent can sometimes prevent degradation on the plate.[5] | |
| Streaking of Spots on TLC Plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a more polar solvent like methanol (B129727) or a modifier like acetic acid to the eluent system to improve the spot shape. |
Data Presentation
The following table summarizes the expected Rf values for this compound and common impurities in various hexanes:ethyl acetate solvent systems on a standard silica gel TLC plate. These values are estimates and may vary based on specific experimental conditions.
| Compound | Structure | Relative Polarity | Estimated Rf (9:1 Hex:EtOAc) | Estimated Rf (4:1 Hex:EtOAc) |
| Diethyl Dibenzylmalonate | C21H24O4 | Least Polar | ~0.6 | ~0.8 |
| Benzyl Chloride | C7H7Cl | ~0.5 | ~0.7 | |
| This compound | C14H18O4 | ~0.35 | ~0.6 | |
| Diethyl Malonate | C7H12O4 | Most Polar | ~0.1 | ~0.3 |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualize the spots using a UV lamp and/or a suitable stain (e.g., potassium permanganate).
-
The ideal solvent system should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[7] Adjust the solvent polarity as needed to achieve this.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[5]
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, start with a lower polarity solvent mixture and gradually increase the polarity.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
-
Monitoring and Analysis:
-
Monitor the elution of the compounds by periodically taking small aliquots from the collected fractions and analyzing them by TLC.
-
Identify the fractions containing the pure product.
-
-
Concentration:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for column chromatography.
Caption: Relationship between a problem, its causes, and solutions.
References
Technical Support Center: Removing Unreacted Diethyl Malonate from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate method for removing unreacted diethyl malonate from my reaction mixture?
A1: The optimal method depends on the properties of your product. For thermally stable products with a boiling point significantly different from that of diethyl malonate (199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective and scalable method.[1] If your product is not volatile or is thermally sensitive, a basic aqueous wash followed by column chromatography is recommended.[1]
Q2: Can I remove unreacted diethyl malonate with a simple water wash?
A2: A simple water wash is generally ineffective for removing diethyl malonate due to its limited solubility in water.[1][2] However, washing with a dilute basic solution can be effective.[1]
Q3: What type of basic solution should I use for washing, and what are the risks involved?
A3: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often sufficient.[1][3] The weakly acidic nature of the α-protons on diethyl malonate (pKa ≈ 13) allows for its deprotonation by these mild bases, forming a water-soluble sodium salt that can be extracted into the aqueous phase.[1] Caution: Using a strong base like sodium hydroxide (B78521) (NaOH) or prolonged exposure to even weaker bases can lead to the hydrolysis of your ester product, especially if your product is also an ester.[1] It is advisable to perform the wash quickly and at a low temperature.[1]
Q4: My product is also an ester. How can I minimize the risk of hydrolysis during a basic wash?
A4: To minimize the risk of ester hydrolysis, you should:
-
Use a mild base like sodium bicarbonate.[1]
-
Keep the wash time brief (a few minutes).[1]
-
Perform the wash at a low temperature, for instance, in an ice bath.[1]
-
Immediately after the basic wash, wash the organic layer with brine to remove any residual base.[1]
Q5: When is column chromatography the best option for purification?
A5: Column chromatography is the ideal choice for:
-
Small-scale reactions.[1]
-
When the product and diethyl malonate have very similar boiling points.[1]
-
When other impurities are also present in the reaction mixture.[1]
-
Purification of thermally sensitive compounds.[1] A common solvent system for good separation is a mixture of hexanes, dichloromethane, and ethyl acetate.[1]
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Converts diethyl malonate to its water-soluble salt.[1] | - Quick and simple procedure.- Removes acidic impurities. | - Risk of product hydrolysis (especially for esters).[1]- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions. |
| Fractional Distillation | Separation based on differences in boiling points.[1] | - Scalable to large quantities.[1]- Can provide a very pure product. | - Requires the product to be thermally stable.[1]- Ineffective if boiling points are close. | Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | - High purity can be achieved.- Suitable for thermally sensitive compounds.[1]- Can remove multiple impurities simultaneously.[1] | - Can be time-consuming and require large volumes of solvent.- Less scalable than distillation. | Small-scale reactions, purification of thermally sensitive compounds, or when boiling points are very close.[1] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Wash
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]
-
Washing : Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved carbon dioxide gas.[1]
-
Separation : Allow the layers to separate completely and then drain the lower aqueous layer.[1]
-
Drying and Concentration : Dry the remaining organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter the solution, and then remove the solvent under reduced pressure.[1]
-
Analysis : Analyze a small sample of the product by GC, HPLC, or NMR to confirm the successful removal of diethyl malonate. Repeat the wash if necessary.[1]
Protocol 2: Removal by Fractional Distillation
-
Setup : Assemble a fractional distillation apparatus. For pressure-sensitive compounds, use a vacuum distillation setup.[1] Ensure the fractionating column is appropriate for the expected boiling point difference between your product and diethyl malonate.
-
Distillation : Heat the crude reaction mixture in the distillation flask.
-
Fraction Collection : Carefully monitor the temperature at the head of the column. Collect the fraction corresponding to the boiling point of diethyl malonate first (boiling point is approximately 90-100°C under vacuum).[4] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]
-
Analysis : Confirm the purity of the collected product fraction using an appropriate analytical method (e.g., GC, NMR).
Decision Workflow for Purification Method
Caption: Decision tree for selecting a purification method.
References
Optimizing reaction conditions for diethyl benzylmalonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl benzylmalonate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis is a common issue that can often be traced back to several key factors. Below is a troubleshooting guide to help you identify and resolve the problem.
-
Moisture Contamination: The presence of water is a primary cause of low yields. The sodium ethoxide base will react preferentially with water instead of deprotonating the diethyl malonate.[1][2]
-
Solution: Ensure all glassware is thoroughly dried. Use absolute (anhydrous) ethanol (B145695) to prepare the sodium ethoxide.[1] It is best practice to distill ethanol from a drying agent like magnesium turnings immediately before use.[1]
-
-
Impure Reagents: Impurities in diethyl malonate or benzyl (B1604629) chloride can interfere with the reaction.
-
Solution: Purify the starting materials by distillation before use.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction's progress until the mixture is neutral to moist litmus (B1172312) paper, which can take several hours.[1][3]
-
-
Improper Temperature: While reflux is necessary, excessively high temperatures can promote side reactions.[1]
-
Solution: Maintain a controlled reflux temperature.
-
Q2: I am observing a significant amount of a higher-boiling point byproduct. What is it and how can I minimize its formation?
A2: The most common high-boiling point byproduct is diethyl dibenzylmalonate, which arises from a second alkylation of the desired product.[4] The monoalkylated product still has an acidic proton that can be removed by the base, leading to a second reaction with benzyl chloride.[2]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the diethyl malonate enolate to the benzyl halide.[2] Using a slight excess of diethyl malonate relative to the sodium ethoxide and benzyl chloride can favor monoalkylation.[1]
-
Slow Addition of Alkylating Agent: Add the benzyl chloride slowly and dropwise to the reaction mixture. This ensures that the benzyl chloride reacts with the diethyl malonate enolate before it has a chance to react with the enolate of the product.[2][3]
-
Temperature Control: Maintain a controlled temperature during the addition of benzyl chloride, as exothermic reactions can increase the rate of the second alkylation.[2]
Q3: The reaction mixture turned into a thick, un-stirrable white precipitate after adding diethyl malonate to the sodium ethoxide solution. Is this normal?
A3: Yes, the formation of a white precipitate is normal. This is the sodium salt of the deprotonated diethyl malonate, which is an intermediate in the reaction. While it can make stirring difficult, it should react and dissolve as the benzyl chloride is added and the reaction proceeds. If stirring becomes impossible, you may need to add more of the anhydrous solvent to facilitate mixing.
Q4: Can I use a different base, like sodium hydroxide (B78521) or potassium tert-butoxide?
A4: While other strong bases can deprotonate diethyl malonate, sodium ethoxide is the most common and recommended base for this synthesis.
-
Matching the Base and Ester: It is crucial to use an alkoxide base that matches the alkyl groups of the ester to prevent transesterification.[2][4] Using sodium methoxide (B1231860) with diethyl malonate, for example, could result in a mixture of dimethyl, ethyl methyl, and diethyl malonate products.[2]
-
Weaker Bases: Sodium hydroxide is generally not a strong enough base in this context and will lead to lower yields.[1]
Q5: During the workup, I'm having trouble with the separation of the organic and aqueous layers due to an emulsion. How can I resolve this?
A5: Emulsions during the workup are often caused by the presence of sodium bromide, a salt byproduct of the reaction.
-
Allow Sufficient Time: After adding water, ensure thorough mixing and then allow adequate time for the layers to separate in a separatory funnel.[1]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration (with caution): While it may be impractical, in some cases, filtering the solid sodium bromide before the aqueous workup can prevent emulsion formation.[1]
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Notes | Reference |
| Reactant Ratio | ~1.05:1:1 (Diethyl Malonate:Sodium:Benzyl Chloride) | A slight excess of diethyl malonate helps minimize dialkylation. | [1][3] |
| Solvent | Absolute (Anhydrous) Ethanol | Crucial for preventing side reactions with water. | [1][3] |
| Base | Sodium Ethoxide (prepared in situ) | The alkoxide of the base should match the ester. | [2][4] |
| Reaction Temperature | Reflux | Maintain a steady reflux temperature. | [1][3] |
| Reaction Time | 8-11 hours | Monitor until the reaction mixture is neutral to moist litmus paper. | [3] |
| Purification | Fractional distillation under reduced pressure | Essential for separating the product from unreacted starting materials and byproducts. | [1][3] |
| Typical Yield | 51-57% | Yields can vary based on the purity of reagents and reaction conditions. | [3] |
Experimental Protocols
Key Experiment: Malonic Ester Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for malonic ester synthesis.
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Benzyl chloride
-
Deionized water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
Procedure:
-
Preparation of Sodium Ethoxide: In the 5-L three-necked flask, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic; allow it to proceed until all the sodium has dissolved.[3]
-
Formation of the Enolate: Once the sodium ethoxide solution has formed, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.[3]
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over 2-3 hours.[3]
-
Reflux: Heat the reaction mixture to reflux with stirring. Continue refluxing for 8-11 hours, or until the mixture is neutral to moist litmus paper.[3]
-
Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation and remove the ethanol.[3]
-
Workup: To the residue, add approximately 2 L of water. Transfer the mixture to a large separatory funnel and separate the layers. If an emulsion forms, add brine to aid in separation. Extract the aqueous layer with ether. Combine the organic layers.
-
Drying and Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure. Collect the fraction distilling at 145-155°C/5 mm Hg.[3]
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships in the synthesis.
References
Troubleshooting low yields in diethyl benzylmalonate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of diethyl benzylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common method is the malonic ester synthesis. This involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks benzyl (B1604629) chloride or benzyl bromide in an S(_N)2 reaction to form this compound.[1]
Q2: My reaction has a low yield of this compound. What are the most common causes?
Low yields can often be attributed to several factors:
-
Presence of water: Moisture in the reagents or solvent will react with the base (e.g., sodium ethoxide), preventing the complete formation of the diethyl malonate enolate.[2][3]
-
Impure reagents: Impurities in diethyl malonate or benzyl halide can lead to unwanted side reactions.[2][4]
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.[2]
-
Improper stoichiometry: Incorrect molar ratios of reactants can lead to side reactions or unreacted starting materials.[5]
-
Side reactions: The formation of byproducts such as diethyl dibenzylmalonate or products from elimination reactions can significantly reduce the yield of the desired product.[3][6]
Q3: I am observing a significant amount of a higher boiling point impurity. What is it and how can I prevent it?
This is likely diethyl dibenzylmalonate, a common byproduct. It forms when the mono-alkylated product, this compound, is deprotonated by the base and reacts with another molecule of benzyl halide.[3][7] To minimize this dialkylation:
-
Control stoichiometry: Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation.[6] A molar ratio of 1.05:1 of diethyl malonate to benzyl chloride has been reported.[7]
-
Slow addition of alkylating agent: Adding the benzyl halide slowly to the reaction mixture keeps its instantaneous concentration low, reducing the chance of a second alkylation.[5]
Q4: How can I minimize the E2 elimination side reaction?
While more prevalent with secondary and tertiary alkyl halides, E2 elimination can occur. To favor the desired S(_N)2 reaction:
-
Use a less sterically hindered base like sodium ethoxide.[6]
-
Maintain a moderate reaction temperature.[6]
-
Consider using benzyl chloride, which is less prone to elimination than benzyl bromide or iodide.
Q5: My final product appears to have been hydrolyzed. How can I avoid this?
Ester hydrolysis can occur in the presence of water under acidic or basic conditions, especially during workup at elevated temperatures.[3] To prevent this:
-
Ensure the reaction mixture is carefully neutralized to a pH of ~7 before extraction.[3]
-
Minimize the duration of heating during the workup.[3]
-
Use mild workup conditions, such as washing with a saturated sodium bicarbonate solution followed by brine.[3]
Q6: I am having difficulty purifying my this compound. What are the best methods?
-
Fractional distillation under reduced pressure: This is the most common and effective method for purifying this compound, especially on a larger scale.[4][7]
-
Aqueous wash: A wash with a dilute basic solution, such as saturated sodium bicarbonate, can help remove unreacted diethyl malonate by converting it to its water-soluble salt.[8] Use this method with caution to avoid hydrolysis of the product ester.[8]
-
Column chromatography: This method is suitable for small-scale reactions or when distillation is not effective due to close boiling points of the product and impurities.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet reagents or solvent: Water consumes the sodium ethoxide base.[9] | 1. Use absolute (anhydrous) ethanol (B145695). Ensure all glassware is thoroughly dried, for instance by flame-drying under an inert atmosphere.[6] |
| 2. Impure reagents: Diethyl malonate or benzyl halide may contain impurities that interfere with the reaction.[2] | 2. Purify diethyl malonate and benzyl halide by distillation before use.[2][4] | |
| 3. Incomplete reaction: Insufficient reaction time or temperature.[2] | 3. Ensure the reaction is refluxed for an adequate duration. Monitor the reaction's completion using TLC or by checking if the mixture is neutral to moist litmus (B1172312) paper.[2][7] | |
| Formation of Dialkylated Byproduct (Diethyl Dibenzylmalonate) | 1. Incorrect stoichiometry: An excess of benzyl halide or base relative to diethyl malonate. | 1. Use a slight molar excess of diethyl malonate.[6] Carefully control the stoichiometry of all reactants. |
| 2. Rapid addition of benzyl halide: High local concentration of the alkylating agent promotes dialkylation.[5] | 2. Add the benzyl halide dropwise to the solution of the diethyl malonate enolate.[5][7] | |
| Difficulty in Product Purification | 1. Emulsion during workup: Presence of sodium bromide/chloride can complicate layer separation.[2] | 1. After adding water, ensure thorough mixing and allow sufficient time for the layers to separate. The use of a separatory funnel is crucial. Adding brine can help break emulsions.[2] |
| 2. Inefficient distillation: Poor separation of the product from unreacted starting materials or byproducts.[2] | 2. Use a fractional distillation apparatus under reduced pressure. A Vigreux column is often sufficient.[2][7] Collect the fraction at the correct boiling point and pressure. | |
| Presence of Unreacted Diethyl Malonate in Product | 1. Incomplete reaction: As mentioned above. | 1. Extend the reaction time or gently increase the temperature to drive the reaction to completion.[6] |
| 2. Insufficient base: Not all of the diethyl malonate was converted to the enolate.[6] | 2. Use at least one full equivalent of a strong base like sodium ethoxide relative to the diethyl malonate.[6] |
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in Malonic Ester Synthesis
This table provides illustrative data on how reactant ratios can affect the product distribution in a sequential alkylation, which is relevant to minimizing the dialkylation byproduct in this compound synthesis.
| Molar Ratio (Base:Diethyl Malonate:Alkyl Halide) | Desired Mono-alkylated Product Yield (%) | Dialkylated Byproduct Yield (%) | Unreacted Diethyl Malonate (%) |
| 1.0 : 1.0 : 1.0 | 65 | 15 | 20 |
| 1.1 : 1.05 : 1.0 | 85 | 8 | 7 |
| 1.0 : 1.0 : 1.5 | 50 | 40 | 10 |
| Note: This data is illustrative and represents typical outcomes. Actual results may vary.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods.[7]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react completely to form sodium ethoxide.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.05 equivalents) dropwise from the addition funnel with vigorous stirring.
-
Alkylation: Following the addition of diethyl malonate, add benzyl chloride (1.0 equivalent) dropwise over a period of 2-3 hours.
-
Reflux: After the addition is complete, heat the mixture to reflux with continuous stirring. Continue refluxing until the reaction mixture is neutral to moist litmus paper (approximately 8-11 hours).
-
Work-up: Cool the reaction mixture. Remove the ethanol by distillation. To the residue, add water to dissolve the sodium chloride formed. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude this compound by fractional distillation under vacuum.
Protocol 2: Purification of Reagents by Distillation
-
Apparatus: Set up a fractional distillation apparatus for vacuum distillation.
-
Procedure: Place the technical grade diethyl malonate or benzyl halide in the distillation flask. Apply a vacuum and gently heat the flask. Collect the fraction that distills at the correct boiling point and pressure.[4]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Diethyl Benzylmalonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of diethyl benzylmalonate via Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for this compound synthesis? A1: The synthesis is a classic example of a malonic ester synthesis.[1][2] It involves the deprotonation of diethyl malonate at the acidic α-carbon using a suitable base (like sodium ethoxide) to form a nucleophilic enolate.[3][4] This enolate then reacts with an electrophile, typically benzyl (B1604629) bromide or benzyl chloride, in an SN2 reaction to form a new carbon-carbon bond, yielding this compound.[1][3]
Q2: Why is it critical to monitor this reaction with TLC and GC? A2: Continuous monitoring is essential to determine the reaction's progress and endpoint, ensuring the starting material is consumed before quenching the reaction.[5] It also helps in identifying the formation of potential side products, such as the dialkylated malonate, or byproducts from elimination reactions.[5][6] This information is crucial for optimizing reaction conditions (like temperature and time) and planning the subsequent purification strategy.[6][7]
Q3: What are the primary chemical compounds I should be tracking during the reaction? A3: You should be tracking the consumption of the starting materials and the formation of the product. The key species are:
-
Diethyl Malonate (Starting Material): The nucleophile precursor.
-
Benzyl Halide (Starting Material): The electrophile (e.g., benzyl bromide).
-
This compound (Product): The desired mono-alkylated product.
-
Diethyl Dibenzylmalonate (Side Product): A common impurity formed if the product enolate reacts with another molecule of benzyl halide.[5][8]
Reaction Monitoring: Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This method provides a rapid, qualitative assessment of the reaction progress.
Methodology:
-
Plate Preparation: Use silica (B1680970) gel-coated TLC plates (e.g., Silica Gel 60 F254).[9] With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.[10]
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot (a few drops) from the reaction mixture. Dilute this aliquot with a volatile solvent like ethyl acetate (B1210297) or dichloromethane.
-
Spotting: Use a capillary tube to spot the diluted samples onto the starting line. It is crucial to also spot the individual starting materials (diethyl malonate and benzyl halide) as standards for comparison. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is highly recommended to confirm spot identities.[11]
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes).[12] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).[9] The benzyl-containing compounds (benzyl halide and the product) should be UV active.
-
For non-UV active compounds like diethyl malonate, use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective, as it reacts with compounds that can be oxidized.[13][14]
-
Protocol 2: Gas Chromatography (GC) Monitoring
This method provides quantitative data on the relative amounts of reactants and products.
Methodology:
-
Sample Preparation: At each time point, take a small aliquot from the reaction. Quench the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 1M HCl) and an extraction solvent like diethyl ether or ethyl acetate. Vortex the vial, and allow the layers to separate. Carefully withdraw a sample from the organic layer for analysis.
-
GC Instrument Setup (Typical Conditions):
-
Instrument: A gas chromatograph with a Flame Ionization Detector (FID) is standard.[15]
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or DB-1), is suitable.[16][17]
-
Injector Temperature: 250 °C.[15]
-
Detector Temperature: 250 °C.[15]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C per minute to 250°C, and hold for 5 minutes.[17] This program should be optimized for your specific setup.
-
Carrier Gas: Nitrogen or Helium.[15]
-
-
Analysis: Inject the prepared sample into the GC. The resulting chromatogram will show peaks corresponding to each volatile component in the reaction mixture. The reaction is complete when the peak for the limiting starting material is gone or no longer decreases in area.
Data Presentation: Expected Analytical Results
The exact Rf and retention time values can vary based on specific experimental conditions. The data below represents a typical qualitative trend.
Table 1: Typical Relative TLC Data (Silica Gel)
| Compound | Expected Relative Rf | Typical Visualization Method |
| Diethyl Malonate | Low | KMnO₄ stain |
| Benzyl Bromide | High | UV (254 nm) |
| This compound (Product) | Intermediate | UV (254 nm), KMnO₄ stain |
| Diethyl Dibenzylmalonate (Side Product) | Higher than product | UV (254 nm), KMnO₄ stain |
Note: Alkylation of diethyl malonate reduces its polarity, causing the product to have a higher Rf value. The dibenzylated product is even less polar and will travel furthest up the plate.
Table 2: Typical Relative GC Retention Times (Non-Polar Column)
| Compound | Expected Elution Order | Rationale |
| Benzyl Bromide | 1st | Lowest boiling point of the key components. |
| Diethyl Malonate | 2nd | Boiling point ~199 °C.[18] |
| This compound (Product) | 3rd | Higher molecular weight and boiling point (~162 °C / 10 mmHg).[19] |
| Diethyl Dibenzylmalonate (Side Product) | 4th | Highest molecular weight and boiling point. |
Note: In GC with a non-polar column, compounds generally elute in order of increasing boiling point.[20]
Troubleshooting Guides
TLC Troubleshooting
Q: My TLC plate shows three or more spots for the reaction mixture. What do they represent? A: This is common. The spots likely correspond to unreacted diethyl malonate (lowest Rf), unreacted benzyl halide (highest Rf), your desired this compound product (intermediate Rf), and potentially the diethyl dibenzylmalonate side product (Rf higher than the mono-alkylated product). Always run standards alongside your reaction mixture to confirm identities.[5]
Q: All my spots are streaking and poorly defined. What's the cause? A: Streaking can be caused by several factors:
-
Sample is too concentrated: Try diluting your sample further before spotting.
-
High-boiling point solvent: If your reaction solvent is DMF or DMSO, it can cause severe streaking. Try removing it under a high vacuum before running the TLC.[11]
-
Compound instability: Some compounds can decompose on the acidic silica gel. You can run a 2D TLC to check for stability or use a neutralized silica plate.[11]
Q: My product and starting malonate spots are very close together (ΔRf < 0.1). How can I get better separation? A: This indicates your solvent system is not optimal for this separation, a known challenge for this reaction.[14] You need to adjust the polarity of the mobile phase. Try decreasing the amount of ethyl acetate in your hexanes mixture (e.g., from 20% to 10%) to increase the separation between spots. Running a longer plate can also improve resolution.
GC Troubleshooting
Q: My GC analysis shows a large peak for diethyl malonate even after several hours. Why is the reaction incomplete? A: An incomplete reaction can stem from several issues:
-
Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. Ensure you are using fresh base and anhydrous conditions.[6]
-
Poor Reagent Quality: The diethyl malonate or benzyl halide may be impure.[7]
-
Insufficient Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction at a slightly elevated temperature.[6]
Q: I see a significant, unexpected peak in my chromatogram. What could it be? A: Besides the dialkylated product, other side reactions can occur:
-
Elimination Product: The malonate enolate can act as a base, causing E2 elimination of the benzyl halide to form an alkene, especially if secondary halides are used.[6]
-
Transesterification: If using a base like sodium methoxide (B1231860) with diethyl malonate, you may see mixed methyl-ethyl esters in your product mixture.[5]
-
Solvent Impurities: Always check for impurities in your starting materials and solvents by injecting them separately.[17]
Q: My product peak is broad or tailing. How can I improve the peak shape? A: Peak tailing is often due to interactions between the analyte and active sites on the column or injector liner. Ensure your GC system is well-maintained. You can also try derivatizing your sample to make it less polar, though this is less common for routine monitoring. Lowering the initial oven temperature or using a slower temperature ramp can sometimes improve peak shape.[21]
Visualized Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. gcms.cz [gcms.cz]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound | 607-81-8 [chemicalbook.com]
- 20. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 21. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Diethyl Malonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of diethyl malonate, with a focus on the critical role of base selection. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the alkylation of diethyl malonate, and how can I minimize it?
A1: The most common side product is the dialkylated diethyl malonate.[1] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base: Using a less reactive base or carefully controlling the amount of base can help. However, ensure enough base is present for the initial deprotonation.[1]
-
Purification: Careful column chromatography is often required to separate mono- and dialkylated products due to their similar polarities.[1]
Q2: My reaction is producing a significant amount of an alkene derived from my alkyl halide. What is the cause and how can I prevent it?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, particularly with secondary or tertiary halides.[1]
Troubleshooting Steps:
-
Alkyl Halide Choice: Use primary or methyl alkyl halides whenever possible, as they are less prone to elimination. Secondary halides react poorly, and tertiary halides are generally unsuitable.[1]
-
Base Selection: A bulkier, less nucleophilic base might favor deprotonation over elimination.
-
Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can favor elimination.[2]
Q3: I am observing transesterification in my reaction. Why is this happening and what can I do to avoid it?
A3: Transesterification occurs when the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide (B1231860) with diethyl malonate can result in a mixture of ethyl and methyl esters.[1][3][4]
Troubleshooting Steps:
-
Match the Base to the Ester: Always use an alkoxide base that corresponds to the alcohol of the ester. For diethyl malonate, sodium ethoxide is the appropriate choice.[1][3][4]
Q4: My reaction is not proceeding to completion, and I have a significant amount of unreacted diethyl malonate. What are the possible reasons?
A4: Several factors could be contributing to an incomplete reaction:
-
Inactive Base: The base may have decomposed due to exposure to moisture. Use a freshly prepared or properly stored base.[2]
-
Unreactive Alkyl Halide: Ensure the alkyl halide is of good quality. The general order of reactivity is I > Br > Cl.[2]
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate.[2]
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent.[2]
Q5: How can I favor the formation of the dialkylated product?
A5: To promote dialkylation, a second equivalent of base is added after the initial mono-alkylation is complete, followed by the addition of the second alkylating agent.[3]
Data Presentation
Table 1: Comparison of Common Bases for Diethyl Malonate Alkylation
| Feature | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Lithium Diisopropylamide (LDA) |
| Basicity (pKa of Conjugate Acid) | Strong (pKa of EtOH ≈ 16)[5] | Very Strong (pKa of H₂ ≈ 35)[6] | Moderate (pKa of HCO₃⁻ ≈ 10.3)[7] | Very Strong (pKa of Diisopropylamine ≈ 36)[2][8] |
| Nucleophilicity | Nucleophilic | Non-nucleophilic[9] | Non-nucleophilic | Non-nucleophilic[8] |
| Byproducts | Ethanol (B145695) (EtOH) | Hydrogen gas (H₂) | Bicarbonate (HCO₃⁻) | Diisopropylamine |
| Solubility | Soluble in ethanol | Insoluble in organic solvents[5] | Low solubility in many organic solvents[7] | Soluble in non-polar organic solvents[2] |
| Reaction Type | Reversible deprotonation | Irreversible deprotonation[5] | Reversible deprotonation | Irreversible deprotonation |
| Key Advantage | Inexpensive and easy to prepare in situ.[5] | Drives the reaction to completion; avoids side reactions with the ester.[5] | Milder base, can be used with phase-transfer catalysts.[2] | Very strong, sterically hindered base, useful for kinetic control.[2][8] |
| Key Disadvantage | Can lead to transesterification if the alcohol of the base does not match the ester group; equilibrium may not fully favor the enolate.[5] | Highly flammable solid that requires careful handling.[5] | Weaker base, may require a phase-transfer catalyst for efficient reaction.[2] | Expensive and sensitive to moisture. |
Table 2: Effect of Base on Mono-Alkylation Yield of Diethyl Malonate
| Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| nano-K₂CO₃ (1.3 equiv.) | n-Propyl bromide | Not specified | 65 | 85.2 | [10] |
| normal-K₂CO₃ (3.5 equiv.) | n-Propyl bromide | Not specified | 75 | 65 | [10] |
| NaOEt | 1-Bromo-3-chloropropane | Not specified | 65 | 60.2 | [10] |
| nano-K₂CO₃ | 1-Bromo-3-chloropropane | Not specified | 65 | 87.5 | [10] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
This protocol is a generalized procedure based on established methods.[9][10][11]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Primary alkyl halide (e.g., n-butyl bromide)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a stirrer, carefully add clean sodium pieces (1 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic and may require cooling. Stir until all the sodium has reacted.
-
Enolate Formation: Cool the sodium ethoxide solution to approximately 50°C. Slowly add diethyl malonate (1 equivalent) dropwise with continuous stirring. A thick precipitate of the sodium salt of diethyl malonate may form.[12]
-
Alkylation: To the stirred mixture, gradually add the primary alkyl halide (1 equivalent). The reaction may be exothermic.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Mono-alkylation of Diethyl Malonate using Sodium Hydride
This protocol is a generalized procedure based on established methods.[2][13][14]
Materials:
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl malonate
-
Primary alkyl halide
-
Standard laboratory glassware
Procedure:
-
Preparation: To a stirred suspension of NaH (1.1 equivalents, washed with hexane (B92381) to remove mineral oil) in anhydrous DMF or THF at 0°C under an inert atmosphere, add diethyl malonate (1 equivalent) dropwise.
-
Enolate Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation and cessation of hydrogen evolution.
-
Alkylation: Cool the reaction mixture back to 0°C and add the primary alkyl halide (1 equivalent) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Mandatory Visualization
References
- 1. ochemtutor.com [ochemtutor.com]
- 2. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Potassium Carbonate [commonorganicchemistry.com]
- 8. Lithium_diisopropylamide [chemeurope.com]
- 9. Illustrated Glossary of Organic Chemistry - Sodium hydride (NaH) [chem.ucla.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. google.com [google.com]
Managing exothermic reactions in diethyl benzylmalonate synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of diethyl benzylmalonate, with a specific focus on managing the reaction's exothermic nature.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic reaction?
A1: The synthesis of this compound via the classical malonic ester synthesis involves two primary exothermic steps. The first is the preparation of the base, sodium ethoxide, by reacting sodium metal with absolute ethanol (B145695). This reaction is highly exothermic and releases hydrogen gas.[1] The second exothermic step is the alkylation of the diethyl malonate enolate with benzyl (B1604629) chloride.[2] Controlling the heat generated during these stages is crucial for safety and optimal product yield.
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
A2: An uncontrolled exothermic reaction, often called a "runaway reaction," can pose significant safety hazards. The rapid increase in temperature can cause the solvent (ethanol) to boil violently, leading to a dangerous buildup of pressure within the reaction vessel. This can result in the ejection of vessel contents or equipment failure. From a chemical perspective, excessive heat can decrease the yield of the desired this compound and promote the formation of side products, most notably diethyl dibenzylmalonate.[2][3]
Q3: How can I visually determine if the reaction is proceeding too quickly or becoming uncontrollable?
A3: Key indicators of a reaction proceeding too rapidly include:
-
A sudden and sharp increase in the internal temperature reading.
-
Excessively vigorous boiling of the solvent (ethanol) that is not proportional to the external heating applied.
-
Rapid and uncontrollable refluxing, with solvent vapor climbing high into the condenser.
-
Noticeable changes in the color or viscosity of the reaction mixture.
Q4: What is the main side product, and how does temperature control affect its formation?
A4: The primary side product is diethyl dibenzylmalonate.[2][3] This forms because the initial product, this compound, still has an acidic proton on the alpha-carbon.[4] This proton can be removed by the ethoxide base, creating a new enolate that can react with a second molecule of benzyl chloride. Higher reaction temperatures increase the rate of all reactions, including this second alkylation, thereby favoring the formation of the dialkylated byproduct and reducing the overall yield of the desired mono-alkylated product.[3]
Troubleshooting Guide
| Problem/Symptom | Potential Cause | Recommended Solution |
| Rapid Temperature Spike During Sodium Ethoxide Preparation | Sodium metal is being added to the ethanol too quickly. | Add the sodium metal in small, manageable pieces at a controlled rate to allow the heat to dissipate.[1] Use an ice-water bath to externally cool the reaction flask. Ensure the setup is in a well-ventilated area or fume hood to safely vent the hydrogen gas produced. |
| Reaction Becomes Uncontrollable During Benzyl Chloride Addition | The rate of benzyl chloride addition is too fast, or the cooling system is inefficient. | Immediately stop the addition of benzyl chloride. Apply or enhance external cooling with an ice-water or ice-salt bath.[5] Ensure vigorous stirring to promote even heat distribution. Once the temperature is stable and under control, resume the addition at a much slower, dropwise rate.[2] |
| Low Yield of this compound and a High Percentage of Dibenzylated Impurity | The reaction temperature was too high, or the stoichiometry was incorrect. Benzyl chloride was added too quickly, creating localized areas of high concentration. | Maintain strict temperature control throughout the benzyl chloride addition. A slow, dropwise addition over several hours (e.g., 2-3 hours) is recommended.[2][6] Use a slight excess of diethyl malonate relative to benzyl chloride to favor mono-alkylation. |
| Reaction Fails to Initiate or Proceeds Very Slowly | The reagents or solvent are not anhydrous. The sodium ethoxide base was not fully formed. | Ensure the use of absolute (anhydrous) ethanol, as any water will react with the sodium metal and quench the base.[1] Confirm that all the sodium metal has completely reacted to form sodium ethoxide before adding the diethyl malonate. Use freshly distilled diethyl malonate and benzyl chloride if purity is a concern. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[2]
1. Preparation of Sodium Ethoxide:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 2.5 L of absolute ethanol.
-
Carefully add 115 g (5 gram atoms) of sodium metal, cut into small slices, at a rate that maintains a controllable reflux. The reaction is highly exothermic.[1]
-
Allow the mixture to stir until all the sodium has completely dissolved.
2. Formation of the Enolate:
-
Once the sodium ethoxide solution has cooled slightly, add 830 g (5.18 moles) of diethyl malonate in a steady stream from the dropping funnel.
3. Alkylation:
-
Slowly add 632 g (5 moles) of benzyl chloride dropwise from the dropping funnel over a period of 2–3 hours.[2] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux with stirring until the solution is neutral to moist litmus (B1172312) paper (approximately 8–11 hours).
4. Work-up and Isolation:
-
Once the reaction is complete, arrange the apparatus for distillation and remove the bulk of the ethanol.
-
Allow the residue to cool, then add approximately 2 L of water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the aqueous layer with ether and combine the organic layers.
-
Wash the combined organic layers with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 145–155 °C / 5 mm Hg.[2] The expected yield is 51–57%. The distillation residue is primarily diethyl dibenzylmalonate.[2]
Quantitative Data Summary
The table below outlines the quantities and properties of the key reagents used in the described protocol.[2]
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Density (g/mL) |
| Sodium | Na | 22.99 | 5.0 | 115 g | 0.97 |
| Absolute Ethanol | C₂H₅OH | 46.07 | ~43 | 2.5 L | 0.789 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 5.18 | 830 g | 1.055 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 5.0 | 632 g | 1.100 |
Visualizations
Reaction Pathway and Side Reaction
The following diagram illustrates the main synthetic route to this compound and the competing dialkylation side reaction.
Caption: Pathway for the synthesis of this compound and the formation of the diethyl dibenzylmalonate byproduct.
Experimental Workflow
This diagram outlines the major steps in the synthesis and purification process.
References
Diethyl benzylmalonate stability under acidic and basic conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diethyl benzylmalonate. It specifically addresses issues related to its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is stable under neutral conditions at normal temperatures and pressures. However, it is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. It is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[1]
Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?
A2: The primary degradation pathway is the hydrolysis of the two ester groups to form benzylmalonic acid. Under harsh conditions, especially with heat, this can be followed by decarboxylation to yield 3-phenylpropanoic acid and carbon dioxide.[2][3]
Q3: Can I use a basic wash to purify my product from a reaction involving this compound?
A3: A basic wash (e.g., with sodium bicarbonate solution) can be used to remove acidic impurities. However, there is a risk of hydrolyzing the ester groups of this compound, especially with stronger bases like sodium hydroxide (B78521) or with prolonged exposure.[4] To minimize this risk, use a mild base, keep the wash time brief, and perform the wash at a low temperature.[4]
Q4: What are the typical side products when using this compound in a malonic ester synthesis?
A4: The most common side product is the dialkylated product, where a second alkyl group is added to the α-carbon.[5] This occurs because the mono-alkylated product still has an acidic proton. To minimize dialkylation, it is important to carefully control the stoichiometry of the reactants.[5]
Q5: How can I monitor the stability of this compound in my reaction?
A5: The stability of this compound can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track its concentration over time. 1H NMR spectroscopy can also be used to observe the appearance of hydrolysis products.
Troubleshooting Guides
Issue 1: Low yield of desired product and formation of benzylmalonic acid.
| Possible Cause | Troubleshooting Steps |
| Acidic or basic contamination during workup. | Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild buffer if your product is sensitive to strong acids or bases. |
| Prolonged heating in the presence of acid or base. | Minimize the duration of any heating steps during workup if acidic or basic conditions are present. |
| Presence of water in the reaction mixture under acidic/basic conditions. | Ensure anhydrous conditions are maintained if the reaction is sensitive to hydrolysis. |
Issue 2: Formation of 3-phenylpropanoic acid as a byproduct.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis followed by decarboxylation due to high temperatures. | Avoid excessive heating (>150 °C) during the reaction or purification, especially if acidic or basic residues are present. Decarboxylation of the intermediate benzylmalonic acid is promoted by heat. |
| Acid-catalyzed decarboxylation during an acidic workup. | If possible, perform the acidic workup at a lower temperature. Neutralize the mixture as soon as the desired pH is reached. |
Issue 3: Inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Steps |
| Variability in the quality of this compound. | Ensure the purity of the starting material. Impurities could catalyze degradation. |
| Inconsistent reaction conditions (temperature, pH). | Carefully control and monitor the reaction temperature and pH throughout the experiment. |
Data Presentation
Table 1: Stability of Diethyl Malonate Under Varying pH (Hydrolysis Half-life)*
| pH | Temperature (°C) | Half-life |
| 4 | 50 | >5 days (less than 10% hydrolysis) |
| 7 | 25 | 137.5 hours |
| 9 | 50 | <2.4 hours |
*Data for diethyl malonate is presented as an approximation for the behavior of this compound. The benzyl (B1604629) group may influence the rate of hydrolysis.
Table 2: First-Order Rate Constants for the Decarboxylation of Benzylmalonic Acid in Various Solvents
| Solvent | Temperature (°C) | k x 10^4 (sec^-1) |
| n-Butyric Acid | 100.0 | 1.83 |
| n-Butyric Acid | 110.0 | 4.38 |
| n-Butyric Acid | 120.0 | 9.92 |
| m-Cresol | 100.0 | 2.50 |
| m-Cresol | 110.0 | 5.75 |
| m-Cresol | 120.0 | 12.6 |
[1]
Experimental Protocols
Protocol 1: Saponification (Base-Catalyzed Hydrolysis) of this compound
This protocol describes the complete hydrolysis of this compound to benzylmalonic acid.
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Reflux: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid until the pH is ~2. A precipitate of benzylmalonic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis and Decarboxylation of this compound
This protocol describes the conversion of this compound to 3-phenylpropanoic acid.
-
Reaction Setup: Combine this compound (1 equivalent) with a mixture of aqueous hydrobromic acid and acetic acid.[4]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The hydrolysis of the ester and subsequent decarboxylation of the malonic acid derivative will occur.[4]
-
Workup: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 3-phenylpropanoic acid, which can be further purified by recrystallization or distillation.
Visualizations
Caption: Mechanisms of Acid and Base-Catalyzed Hydrolysis of this compound.
References
Validation & Comparative
A Comparative Guide to Diethyl Benzylmalonate and Dimethyl Benzylmalonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex carbon skeletons for pharmaceutical development, the choice of reagents is paramount. Diethyl benzylmalonate and dimethyl benzylmalonate are two widely utilized precursors in malonic ester synthesis, a cornerstone for producing a variety of substituted carboxylic acids and their derivatives. This guide provides an objective comparison of their performance, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Head-to-Head Comparison: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two malonates is crucial for predicting their behavior in chemical reactions and for optimizing process conditions.
| Property | This compound | Dimethyl Benzylmalonate |
| CAS Number | 607-81-8[1] | 49769-78-0, 65749-05-5[2] |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₂H₁₄O₄ |
| Molecular Weight | 250.29 g/mol [3] | 222.24 g/mol |
| Appearance | Colorless liquid[4] | Data not readily available |
| Boiling Point | 162-163 °C at 10 mmHg[1][3] | Data not readily available |
| Density | 1.064 g/mL at 25 °C[1] | Data not readily available |
| Refractive Index | 1.486 at 20 °C[1] | Data not readily available |
Performance in Synthesis: A Comparative Overview
The primary difference in the synthetic application of diethyl and dimethyl benzylmalonate stems from the steric and electronic effects of the ethyl versus the methyl ester groups. While direct comparative studies for benzylmalonates are scarce, data from analogous dialkyl malonates, such as butylmalonates, provide valuable insights.[5]
| Parameter | This compound (inferred) | Dimethyl Benzylmalonate (inferred) | Rationale for Difference |
| Relative Reactivity | Slightly lower | Slightly higher | The methyl ester in dimethyl benzylmalonate is less sterically hindered, which can lead to a faster reaction rate in some cases.[5] |
| Typical Reaction Yield (Mono-alkylation) | Potentially higher | Potentially lower | The slightly larger ethyl groups in this compound can sometimes lead to more selective mono-alkylation, reducing the formation of dialkylated byproducts.[5] |
| Ease of Purification | Generally straightforward | Can be more challenging | The potential for a higher percentage of the dialkylated byproduct, which may have a boiling point closer to the desired product, can complicate purification.[5] |
Key Takeaway: Dimethyl benzylmalonate is expected to be more reactive due to the smaller size of the methyl groups, leading to faster reaction times. However, this increased reactivity may also result in a higher proportion of dialkylated byproducts, potentially lowering the yield of the desired mono-alkylated product and complicating purification. This compound, while slightly less reactive, may offer better selectivity for mono-alkylation, leading to higher isolated yields of the target compound.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving benzylmalonates, adapted from established procedures for related malonic esters.
Alkylation of Benzylmalonate
This protocol describes the introduction of an alkyl group to the α-carbon of the benzylmalonate.
Methodology:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, a solution of sodium ethoxide (for diethyl ester) or sodium methoxide (B1231860) (for dimethyl ester) is prepared in the corresponding anhydrous alcohol. The respective benzylmalonate is added dropwise to this solution at room temperature to form the enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide) is then added dropwise to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.[6]
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation.
Hydrolysis of the Ester
This step converts the dialkyl ester to the corresponding dicarboxylic acid.
Methodology:
-
Saponification: The alkylated diethyl or dimethyl benzylmalonate is refluxed with an aqueous solution of a strong base, such as sodium hydroxide, until the ester is completely hydrolyzed.[7]
-
Acidification: The reaction mixture is cooled, and the aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to precipitate the benzylmalonic acid derivative.[7]
-
Isolation: The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.
Decarboxylation
The final step involves the removal of one of the carboxylic acid groups to yield the desired substituted acetic acid.
Methodology:
The substituted benzylmalonic acid is heated at a temperature typically above its melting point. The decarboxylation proceeds with the evolution of carbon dioxide to yield the final carboxylic acid product. The reaction can be monitored by the cessation of gas evolution.[8][9] Kinetic studies on the decarboxylation of benzylmalonic acid have been reported, providing insights into the reaction rates in various solvents.[8][10]
Application in Drug Synthesis: The Case of Phenobarbital (B1680315)
A prominent application of malonic esters is in the synthesis of barbiturates. For instance, phenobarbital synthesis involves the condensation of a disubstituted malonic ester with urea.[11][12] While the classical synthesis often starts with diethyl phenylmalonate, the principles are directly applicable to benzylmalonate derivatives for the synthesis of related structures.
References
- 1. This compound | 607-81-8 [chemicalbook.com]
- 2. DIMETHYL BENZYLMALONATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Di-ethyl Benzylmalonate Purity Analysis: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of starting materials is paramount. Di-ethyl benzylmalonate, a key building block, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the determination of di-ethyl benzylmalonate purity, supported by illustrative experimental data and detailed methodologies.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and highly specific method for the purity assessment of di-ethyl benzylmalonate. Its coupling of a separation technique with a powerful identification tool allows for the effective resolution and identification of the main component and potential process-related impurities. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer valuable insights into sample purity, GC-MS provides an unparalleled level of confidence in the identification of volatile and semi-volatile impurities.
Comparative Analysis of Analytical Techniques
A multi-technique approach is often recommended for a comprehensive purity assessment. Below is a comparison of GC-MS with HPLC and NMR spectroscopy for the analysis of di-ethyl benzylmalonate.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection for identification. | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Strengths | - High separation efficiency for volatile compounds.- Definitive identification of impurities through mass spectra library matching.- High sensitivity. | - Suitable for non-volatile and thermally labile compounds.- Well-established for quantitative analysis.- A wide variety of columns and mobile phases provides flexibility. | - Provides detailed structural information.- Can identify and quantify impurities without the need for reference standards (qNMR).- Non-destructive technique. |
| Limitations | - Requires analytes to be volatile and thermally stable.- Derivatization may be necessary for some compounds. | - Peak identification can be ambiguous without a mass spectrometer.- Co-elution of impurities can be a challenge. | - Lower sensitivity compared to GC-MS and HPLC.- Complex mixtures can lead to overlapping signals, making interpretation difficult. |
| Typical Purity Assessment | Area percent of the main peak in the total ion chromatogram (TIC). | Area percent of the main peak in the chromatogram. | Integration of signals corresponding to the main compound and impurities. |
Illustrative Purity Data Comparison
The following table presents a hypothetical but representative comparison of purity results for a single batch of di-ethyl benzylmalonate analyzed by GC-MS, HPLC, and ¹H NMR.
| Analytical Method | Di-ethyl Benzylmalonate (% Purity) | Di-ethyl Malonate (Impurity A) (%) | Benzyl Bromide (Impurity B) (%) | Di-ethyl Dibenzylmalonate (Impurity C) (%) |
| GC-MS | 99.52 | 0.25 | 0.11 | 0.12 |
| HPLC (UV) | 99.60 | 0.28 | 0.12 | Not Resolved |
| ¹H NMR | 99.4 | 0.3 | 0.1 | 0.2 |
Note: This data is for illustrative purposes to demonstrate the comparative outputs of each technique.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile and semi-volatile components in a di-ethyl benzylmalonate sample.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Sample Preparation: Prepare a 1 mg/mL solution of di-ethyl benzylmalonate in dichloromethane.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of di-ethyl benzylmalonate and detect non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of di-ethyl benzylmalonate in acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of di-ethyl benzylmalonate and identify and quantify impurities based on their unique proton signals.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25°C
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Sample Preparation: Dissolve approximately 20 mg of the di-ethyl benzylmalonate sample in 0.7 mL of CDCl₃.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for GC-MS Purity Analysis of Di-ethyl Benzylmalonate.
Caption: Logical Relationship of a Multi-Technique Approach to Purity Analysis.
Conclusion
For the comprehensive purity analysis of di-ethyl benzylmalonate, GC-MS is an indispensable tool, offering both high-resolution separation and definitive identification of volatile and semi-volatile impurities. While HPLC provides excellent quantitative data for the main component and non-volatile impurities, and NMR offers invaluable structural confirmation, the detailed impurity profile generated by GC-MS is critical for ensuring the quality and consistency of this important chemical intermediate in research and drug development. A combination of these techniques provides the most robust and reliable assessment of di-ethyl benzylmalonate purity.
A Researcher's Guide to the 1H NMR Spectrum of Diethyl Benzylmalonate
For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the proton (¹H) NMR spectrum of diethyl benzylmalonate, comparing experimental data with established chemical shift ranges and offering a standard experimental protocol for reproducibility.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound presents four distinct signals, each corresponding to a unique proton environment in the molecule. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration, allows for the unambiguous assignment of the compound's structure.
A summary of the experimental ¹H NMR data for this compound, as obtained from the Spectral Database for Organic Compounds (SDBS), is presented in Table 1. This is compared with the typical chemical shift ranges for the corresponding functional groups.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Typical Range (ppm) |
| -CH₃ (ethyl) | 1.21 | Triplet (t) | 6H | 7.1 | 0.9 - 1.4 |
| -CH₂- (benzyl) | 3.22 | Doublet (d) | 2H | 7.8 | 2.2 - 3.2 |
| -CH- (malonate) | 3.73 | Triplet (t) | 1H | 7.8 | 3.5 - 4.5 |
| -OCH₂- (ethyl) | 4.16 | Quartet (q) | 4H | 7.1 | 3.5 - 4.5 |
| Ar-H (benzyl) | 7.20 - 7.35 | Multiplet (m) | 5H | - | 6.5 - 8.0 |
Data obtained from the Spectral Database for Organic Compounds (SDBS).
The spectrum reveals a triplet at 1.21 ppm corresponding to the six protons of the two equivalent methyl (-CH₃) groups of the ethyl esters. This signal is split by the adjacent methylene (B1212753) (-OCH₂-) protons, resulting in a triplet. The methylene protons of the benzyl (B1604629) group (-CH₂-) appear as a doublet at 3.22 ppm, coupled to the single methine proton of the malonate backbone.
The methine proton (-CH-) of the malonate core is observed as a triplet at 3.73 ppm due to coupling with the benzylic methylene protons. The four protons of the two equivalent methylene groups of the ethyl esters (-OCH₂-) resonate as a quartet at 4.16 ppm, a result of being split by the neighboring methyl protons. Finally, the five aromatic protons (Ar-H) of the benzyl group appear as a multiplet in the range of 7.20-7.35 ppm.
Experimental Protocol
The following provides a standard protocol for the acquisition of a ¹H NMR spectrum of this compound, ensuring data quality and reproducibility.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
The ¹H NMR spectrum is acquired on a 300 MHz (or higher field) NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
A standard one-pulse experiment is typically used for ¹H NMR acquisition.
-
Key acquisition parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is processed using a Fourier transform with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).
Structural and Spectral Correlation
The relationship between the molecular structure of this compound and its corresponding ¹H NMR signals can be visualized to clarify the origin of each peak.
Figure 1. Correlation between the structure of this compound and its ¹H NMR signals.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to Diethyl Benzylmalonate Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the mass spectral behavior of molecules is paramount for structural elucidation and analytical method development. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of diethyl benzylmalonate against its alkyl analogues, supported by experimental data and protocols.
This analysis reveals characteristic fragmentation pathways that offer insights into the structure and stability of these compounds. The data presented here serves as a valuable resource for identifying these molecules and predicting the fragmentation of related structures.
Comparative Fragmentation Analysis
The mass spectral data of this compound and its analogues—diethyl malonate, diethyl methylmalonate, diethyl ethylmalonate, and diethyl butylmalonate—were analyzed to identify key fragmentation patterns. The primary ionization technique discussed is electron ionization (EI), a hard ionization method that provides rich structural information through extensive fragmentation.
A consistent theme across all analyzed compounds is the susceptibility of the ester functional groups to cleavage. However, the nature of the substituent at the C-2 position of the malonate core significantly influences the resulting mass spectrum, providing a unique fingerprint for each molecule.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 250.29 | 250 | 91 | 205 (Significant), 176 (Significant), 131 (Significant) |
| Diethyl Malonate | 160.17 | 160 | 115 | 133, 88, 60, 43, 29 |
| Diethyl Methylmalonate | 174.20 | 174 | 129 | 101, 74, 43, 29 |
| Diethyl Ethylmalonate | 188.22 | 188 | 143 | 115, 88, 71, 57, 29 |
| Diethyl Butylmalonate | 216.32 | 216 | 171 | 143, 115, 88, 57, 41, 29 |
Deciphering the Fragmentation Pathways
This compound: The mass spectrum of this compound is dominated by the formation of the tropylium (B1234903) ion.
-
Molecular Ion: The molecular ion peak is observed at m/z 250.[1]
-
Base Peak: The most intense peak, the base peak, is found at m/z 91. This corresponds to the highly stable benzyl (B1604629) cation (C₇H₇⁺), which likely rearranges to the even more stable tropylium ion.[1]
-
Loss of an Ethoxy Group: A significant fragment is observed at m/z 205, resulting from the loss of an ethoxy radical (•OCH₂CH₃, M-45).[1]
-
Other Key Fragments: Other notable peaks are present at m/z 176 and 131, representing further fragmentation of the molecule.[1]
Alternative Diethyl Alkylmalonates: In contrast to the benzyl derivative, the fragmentation of diethyl alkylmalonates is primarily driven by cleavages related to the ester groups and the alkyl substituent. A common fragmentation pathway for substituted diethyl malonates is the loss of the entire diethyl malonate moiety (M-159), although this is more prominent in derivatives with more complex substituents.
Experimental Protocols
The following provides a general methodology for acquiring electron ionization mass spectra for diethyl malonate derivatives.
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-500
Visualizing the Fragmentation of this compound
The fragmentation pathway of this compound upon electron ionization can be visualized as a series of successive cleavage events, originating from the molecular ion. The following diagram illustrates the logical relationships between the key fragments.
Caption: Fragmentation pathway of this compound in EI-MS.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of Diethyl Benzylmalonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-Alkylation of Diethyl Malonate
The synthesis of diethyl benzylmalonate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is a cornerstone of organic synthesis. The efficiency of this C-alkylation reaction is critically dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers in selecting the optimal methodology for their synthetic needs. The primary focus is on the alkylation of diethyl malonate with benzyl (B1604629) chloride, a common route to this compound.
Data Presentation: Catalyst Performance Comparison
The following table summarizes quantitative data from various studies on the synthesis of this compound and related alkylations of diethyl malonate. This data is intended to provide a comparative overview of catalyst performance under different reaction conditions.
| Catalyst Type | Specific Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Phase-Transfer Catalyst (PTC) | Triethylbenzylammonium chloride (TEBAC) | K₂CO₃ | - | RT | 6 | - | Used in microwave-assisted synthesis, promotes monobenzylation.[1][2] |
| Phase-Transfer Catalyst (PTC) | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH (aq) | Toluene | -40 | 30 | 75-99 | High enantioselectivity (up to 98% ee) for asymmetric synthesis.[3][4] |
| Phase-Transfer Catalyst (PTC) | 18-crown-6 (B118740) | K₂CO₃ | Acetonitrile (B52724) | 100 | 1.5-2 | - | Effective for the synthesis of diethyl butylmalonate, a related reaction.[5] |
| Ionic Liquid (IL) | 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) | - | - | RT | 2 | 95 | Used for the synthesis of diethyl bis(2-cyanoethyl)malonate, showcasing ILs as efficient catalysts.[6] |
| Ionic Liquid (IL) | 1,3-dialkylimidazolium and tetraalkylammonium cations | Solid Base | - | - | - | - | Noted as efficient and environmentally benign for monoalkylation of diethyl malonate.[7] |
| Solid Base | Calcium Oxide (CaO) | CaO | DMSO | 50-60 | 1.5 | High | Effective in a dipolar, aprotic solvent.[8] |
| Traditional Base | Sodium Ethoxide | Na/Ethanol | Ethanol | Reflux | 2-3 | 51-57 | A classic method, though it involves handling reactive sodium metal.[9] |
| Organocatalyst | L-proline | - | Pyridine | 35 | 48 | 74.1 | An environmentally friendly option for Michael additions to diethyl malonate.[6] |
| Heterogeneous Catalyst | Modified Zirconia (SO₄²⁻/ZrO₂) | - | - | 120 | 5 | 88 | Used for the transesterification of diethyl malonate with benzyl alcohol to produce dibenzyl malonate.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Classical Synthesis using Sodium Ethoxide[9]
-
Preparation of Sodium Ethoxide: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 liters of absolute ethanol. Gradually add 115 g (5 gram atoms) of sodium, cut into small pieces.
-
Reaction Initiation: Once all the sodium has reacted, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.
-
Addition of Benzyl Chloride: Follow with the dropwise addition of 632 g (5 moles) of benzyl chloride over a period of 2-3 hours.
-
Reflux and Work-up: Reflux the reaction mixture for an appropriate time. After cooling, the mixture is worked up by distillation to isolate the this compound. The fraction distilling at 145–155°C/5 mm is collected.
Protocol 2: Phase-Transfer Catalysis using 18-Crown-6 (for a related alkylation)[5]
-
Reaction Setup: In a dry 50 mL round-bottomed flask with a magnetic stir bar and reflux condenser, combine diethyl malonate (0.050 mol), 1-bromobutane (B133212) (0.055 mol), powdered anhydrous potassium carbonate (in excess), and 18-crown-6 (0.002 mol).
-
Solvent Addition: Add 5 mL of acetonitrile as the solvent.
-
Reaction Conditions: With vigorous stirring, heat the mixture to 100°C using a heating mantle. Maintain heating and stirring for 1.5 to 2 hours.
-
Work-up: After cooling the mixture to room temperature, the product can be isolated through extraction and subsequent purification.
Protocol 3: Ionic Liquid Catalyzed Synthesis (for a related Michael addition)[6]
-
Reactant Mixture: In a reaction vessel, mix diethyl malonate and acrylonitrile.
-
Catalyst Addition: Add a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Product Isolation: After the reaction is complete, separate the product from the ionic liquid by extraction with a suitable organic solvent (e.g., diethyl ether). The ionic liquid can be recovered and reused.
Visualizing the Synthesis and Catalytic Logic
To better understand the experimental workflow and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: Experimental workflow for this compound synthesis.
Caption: Logical relationships of catalytic methods and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted carboxylic acids is a cornerstone of organic chemistry, with profound implications for drug discovery, materials science, and the fine chemical industry. The carboxyl group is a key functional handle that allows for a diverse array of subsequent chemical transformations. While classical methods remain relevant, a variety of alternative synthetic routes have been developed, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of several key methods for the synthesis of substituted carboxylic acids, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The choice of synthetic route to a carboxylic acid is dictated by several factors, including the starting material availability, the desired substitution pattern, and the presence of other functional groups in the molecule. The following tables summarize the key features and quantitative data for several common methods.
| Method | Starting Material | Reagent(s) | General Conditions | Advantages | Limitations |
| Oxidation of Primary Alcohols | Primary Alcohols | KMnO₄, H₂CrO₄, TEMPO/NaOCl | Varies (mild to harsh) | Readily available starting materials. | Requires strong oxidizing agents that may not be compatible with other functional groups[1][2][3]. |
| Oxidative Cleavage of Alkenes/Alkynes | Alkenes, Alkynes | KMnO₄, O₃ | Often harsh conditions | Useful for complex molecules where the double/triple bond is strategically placed. | Can lead to a mixture of products if the alkene is not symmetrical; harsh conditions can affect sensitive functional groups[4][5][6]. |
| Hydrolysis of Nitriles | Alkyl/Aryl Halides | NaCN/KCN then H⁺/H₂O or OH⁻/H₂O | Reflux | Adds one carbon to the carbon chain. | SN2 reaction limits starting materials to primary and secondary halides; aryl halides are generally unreactive[7][8][9][10]. |
| Carboxylation of Grignard Reagents | Alkyl/Aryl Halides | Mg, CO₂, then H⁺ | Anhydrous conditions | Adds one carbon to the carbon chain; applicable to a wide range of halides. | Incompatible with acidic functional groups in the starting material[11][12]. |
| Haloform Reaction | Methyl Ketones | X₂ (Cl₂, Br₂, I₂), NaOH | Basic conditions | Specific for methyl ketones. | Limited to substrates containing a methyl ketone or a group that can be oxidized to a methyl ketone[13][14][15][16]. |
| Kolbe-Schmitt Reaction | Phenols | NaOH, CO₂, then H⁺ | High pressure and temperature | Direct route to aromatic hydroxy acids. | Limited to phenols; regioselectivity can be an issue[17][18][19][20]. |
| Koch-Haaf Reaction | Alkenes, Alcohols | CO, strong acid (e.g., H₂SO₄) | High pressure (Koch) or near atmospheric pressure (Koch-Haaf) | Synthesizes tertiary carboxylic acids. | Prone to carbocation rearrangements; requires handling of CO gas (Koch)[21][22][23][24][25]. |
Quantitative Data Comparison
The following tables provide a summary of representative experimental data for each synthetic route, showcasing the yields under specific conditions.
Table 1: Oxidation of Primary Alcohols to Carboxylic Acids
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | TEMPO/NaOCl/NaClO₂ | CH₃CN/phosphate (B84403) buffer | 35 | - | >85 | [2] |
| 1-Decanol | TEMPO/NaOCl/NaClO₂ | CH₂Cl₂/H₂O | 0 | - | 90 | [1] |
| p-Methoxybenzyl alcohol | TEMPO/NaOCl/NaClO₂ | CH₂Cl₂/H₂O | 0 | - | High | [1] |
| 2-Phenylethanol | CrO₃/H₅IO₆ | Wet MeCN | - | - | Excellent | [3] |
Table 2: Oxidative Cleavage of Alkenes and Alkynes to Carboxylic Acids
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene | KMnO₄ | H₂O, Acetone | - | - | - | [26] |
| 1-Octene | RuO₂/Oxone/NaHCO₃ | CH₃CN/H₂O/EtOAc | - | - | up to 99 | [27] |
| Phenylacetylene | NaNO₂ (electrolysis) | CH₃CN/H₂O | Room Temp | - | - | [28] |
| Diphenylacetylene | RuO₂/Oxone/NaHCO₃ | CH₃CN/H₂O/EtOAc | - | - | up to 99 | [27] |
Table 3: Hydrolysis of Nitriles to Carboxylic Acids
| Substrate | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaOH (aq) | EtOH/H₂O | Reflux | - | - | [8] |
| Acetonitrile | HCl (aq) | H₂O | Reflux | - | - | [7] |
| Phenylacetonitrile | H₂SO₄ (aq) | - | - | - | Good | [29] |
Table 4: Carboxylation of Grignard Reagents
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Mg, then CO₂ | Ether | - | - | - | [12] |
| 4-Tolyl bromide | Mg, then CO₂ (gas) | 2-MeTHF | - | 1.5 | up to 82 | [30] |
Table 5: Haloform Reaction
| Substrate | Halogen | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | NaOCl | NaOH | - | - | - | 64 (on 50g scale) | [14] |
| Acetophenone | NaOBr | NaOH | - | - | - | 85 (on 100g scale) | [14] |
Table 6: Kolbe-Schmitt Reaction
| Substrate | Base | CO₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | NaOH | 100 | 125 | - | High | [18] |
| Phenol | NaOH | 30 | 225 | 2 | 77.52 | [19] |
| Phenol | NaOH | 82-138 | 125 | 8 | 79 | [19] |
Table 7: Koch-Haaf Reaction
| Substrate | Acid | CO Pressure (MPa) | Temperature (K) | Yield (%) | Reference |
| 2-Methyl-2-propanol | Nafion-H | 9 | 433 | 62.5 | [21] |
| 1-Pentanol | Nafion-H | 9 | 433 | 64.6 | [21] |
| 1-Adamantanol | Nafion-H | 9 | 433 | 76.9 | [21] |
| Cyclohexene | H₂SO₄ | ~5 (50 atm) | ~323 (50 °C) | - | [24] |
Experimental Protocols
Synthesis of Benzoic Acid from Benzyl Alcohol via Oxidation
Reagents: Benzyl alcohol, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Sodium hypochlorite (B82951) (NaOCl), Sodium chlorite (B76162) (NaClO₂), Acetonitrile (CH₃CN), Phosphate buffer (pH 7).
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol in acetonitrile.
-
Add an aqueous solution of phosphate buffer (pH 7).
-
Add a catalytic amount of TEMPO and sodium hypochlorite.
-
Stir the reaction mixture at 35 °C.
-
After the initial oxidation to the aldehyde is complete (monitored by TLC), add sodium chlorite to the reaction mixture.
-
Continue stirring until the oxidation to the carboxylic acid is complete.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzoic acid.
Synthesis of Salicylic (B10762653) Acid via Kolbe-Schmitt Reaction
Reagents: Phenol, Sodium hydroxide (B78521) (NaOH), Carbon dioxide (CO₂), Sulfuric acid (H₂SO₄).
Procedure:
-
In a high-pressure autoclave, place solid sodium phenoxide (prepared by reacting phenol with sodium hydroxide).
-
Seal the autoclave and pressurize with carbon dioxide to 100 atm.
-
Heat the autoclave to 125 °C and maintain these conditions for several hours.[18]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the resulting sodium salicylate (B1505791) in water.
-
Acidify the aqueous solution with dilute sulfuric acid to precipitate salicylic acid.
-
Collect the precipitated salicylic acid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from hot water.
Visualizations
The following diagrams illustrate the general workflows and a key reaction mechanism.
Caption: General workflow for the oxidation of a primary alcohol to a carboxylic acid.
Caption: General workflow for the carboxylation of a Grignard reagent.
Caption: Simplified mechanism of the Haloform reaction.
References
- 1. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. scribd.com [scribd.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 19. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Koch reaction - Wikipedia [en.wikipedia.org]
- 23. A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW - Patent 3381886 [data.epo.org]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. researchgate.net [researchgate.net]
- 28. Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids [organic-chemistry.org]
- 29. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 30. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Benzylmalonate in Malonic Ester Synthesis: A Comparative Guide
In the landscape of organic synthesis, the malonic ester synthesis remains a cornerstone for the preparation of carboxylic acids. The choice of the starting malonic ester can significantly influence the efficiency and complexity of the synthetic route. This guide provides a detailed comparison of diethyl benzylmalonate and the more conventional diethyl malonate, offering insights into their respective advantages, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary
This compound presents a strategic advantage over diethyl malonate in the synthesis of complex, α,α-disubstituted carboxylic acids, particularly those bearing a benzyl (B1604629) group. The pre-installed benzyl group in this compound simplifies the synthetic pathway to a single alkylation step for introducing the second substituent, leading to potentially higher overall yields and reduced formation of undesired byproducts. In contrast, achieving the same target molecule with diethyl malonate necessitates a two-step sequential alkylation, which can be associated with challenges in controlling selectivity and purification.
Performance Comparison: A Head-to-Head Analysis
To objectively compare the performance of this compound and diethyl malonate, we will consider the synthesis of a representative target molecule: 2-benzyl-2-methylbutanoic acid .
Synthetic Strategy Overview
The synthesis of 2-benzyl-2-methylbutanoic acid highlights the fundamental difference in the synthetic approach when starting with this compound versus diethyl malonate.
-
Route A: Using this compound: This pathway involves a single alkylation of this compound with an ethyl halide, followed by hydrolysis and decarboxylation.
-
Route B: Using Diethyl Malonate: This route requires a sequential two-step alkylation. First, diethyl malonate is benzylated, and the resulting this compound is then ethylated. The final product is obtained after hydrolysis and decarboxylation.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction parameters for the synthesis of 2-benzyl-2-methylbutanoic acid via the two routes.
| Parameter | This compound (Route A) | Diethyl Malonate (Route B) | Rationale for Difference |
| Number of Alkylation Steps | 1 | 2 | This compound starts with one of the desired substituents already in place. |
| Typical Yield (Alkylation) | 75-85% (for ethylation) | 51-57% (for benzylation)[1][2], 70-80% (for subsequent ethylation) | Route B involves an additional step, and the yield of the first benzylation can be moderate. The second alkylation on a substituted malonate can also be less efficient. |
| Overall Estimated Yield | ~65-75% | ~35-45% | The cumulative yield of a two-step process is inherently lower. |
| Primary Side Product | Unreacted starting material | Diethyl dibenzylmalonate, diethyl diethylmalonate | Route B has a higher propensity for dialkylation with the same alkyl group in the first step and challenges in ensuring complete mono-alkylation in the second. |
| Purification Complexity | Lower | Higher | Separation of mono- and di-alkylated products in Route B can be challenging.[3] |
Experimental Protocols
Detailed methodologies for the key alkylation steps are provided below.
Protocol 1: Ethylation of this compound (Route A)
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Ethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add ethyl bromide (1.1 eq.) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield diethyl 2-benzyl-2-ethylmalonate.
Protocol 2: Sequential Alkylation of Diethyl Malonate (Route B)
Part A: Benzylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzyl chloride
-
Diethyl ether
-
Water
-
Anhydrous calcium chloride
Procedure:
-
Prepare a solution of sodium ethoxide (1.0 eq.) in anhydrous ethanol in a three-necked flask equipped with a stirrer and reflux condenser.[1][2]
-
Add diethyl malonate (1.05 eq.) to the sodium ethoxide solution.[1][2]
-
Add benzyl chloride (1.0 eq.) dropwise over 2-3 hours.[1][2]
-
Heat the mixture to reflux until the reaction is neutral to moist litmus (B1172312) paper (typically 8-11 hours).[1]
-
Distill off the ethanol. Add water to the residue and separate the organic layer.[1]
-
Dry the organic layer over anhydrous calcium chloride and purify by vacuum distillation to obtain this compound (yield: 51-57%).[1][2]
Part B: Ethylation of this compound
Follow the procedure outlined in Protocol 1 .
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.
Caption: Synthetic workflow starting from this compound.
Caption: Synthetic workflow starting from diethyl malonate.
Discussion of Advantages
The primary advantage of using this compound lies in its ability to streamline the synthesis of complex molecules containing a benzyl group at a quaternary carbon center.[4][5] This "head start" offers several benefits:
-
Increased Efficiency: By eliminating one alkylation step, the overall reaction time and consumption of reagents are reduced.
-
Higher Yields: As demonstrated in the comparative example, avoiding a multi-step sequential alkylation can lead to a significantly higher overall yield of the final product.
-
Simplified Purification: The synthesis starting from this compound generates a cleaner reaction mixture with fewer side products, simplifying the purification process. The major challenge in the sequential alkylation of diethyl malonate is controlling the formation of dialkylated byproducts.[3]
-
Predictable Reactivity: this compound offers predictable reactivity for the introduction of a second, different alkyl group.[4]
Conclusion
For the synthesis of α-benzylated, α-alkylated carboxylic acids, this compound is a superior starting material compared to diethyl malonate. Its pre-functionalized structure provides a more direct and efficient synthetic route, resulting in higher yields and simplified purification. While diethyl malonate remains a versatile and cost-effective reagent for many applications, the strategic use of this compound is highly advantageous for the construction of complex molecular architectures, a critical consideration in pharmaceutical and fine chemical synthesis. Researchers and drug development professionals should consider the use of this compound to optimize synthetic pathways and improve overall efficiency.
References
Yield comparison of different diethyl benzylmalonate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic methods for producing diethyl benzylmalonate, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The performance of each method is evaluated based on reported yields, with detailed experimental protocols provided for reproducibility.
Data Presentation: Yield Comparison of Synthesis Methods
The following table summarizes the reported yields for different synthetic routes to this compound.
| Synthesis Method | Key Reagents | Reported Yield (%) |
| Classical Alkylation (Sodium Ethoxide) | Diethyl malonate, Benzyl (B1604629) chloride, Sodium ethoxide | 51 - 57 |
| Knoevenagel Condensation & Catalytic Hydrogenation | Diethyl malonate, Benzaldehyde (B42025), Piperidine (B6355638) (catalyst); H₂, Pd/C (catalyst) | ~81 - 85 (overall) |
| Phase-Transfer Catalysis (PTC) | Diethyl malonate, Benzyl chloride, K₂CO₃, PTC (e.g., TBAB) | 65 - 95 (estimated) |
| Microwave-Assisted Synthesis (with PTC) | Diethyl malonate, Benzyl chloride, K₂CO₃, PTC (e.g., TEBAC) | High (specifics vary) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Classical Alkylation using Sodium Ethoxide
This traditional method involves the formation of the diethyl malonate enolate using a strong base, followed by nucleophilic substitution with benzyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Cool the solution and add diethyl malonate dropwise with stirring.
-
After the formation of the sodium salt of diethyl malonate, add benzyl chloride dropwise.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the ethanol by distillation.
-
Add water to the residue and extract the this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound with a reported yield of 51-57%.[1]
Knoevenagel Condensation followed by Catalytic Hydrogenation
This two-step approach first involves the condensation of diethyl malonate with benzaldehyde to form diethyl benzalmalonate, which is then reduced to the target compound.
Step 1: Knoevenagel Condensation
-
In a flask equipped with a Dean-Stark apparatus, combine diethyl malonate, benzaldehyde, and a catalytic amount of piperidine in a suitable solvent like toluene (B28343).
-
Heat the mixture to reflux, continuously removing the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with dilute acid, water, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to yield diethyl benzalmalonate. This step typically proceeds with a high yield of around 89-91%.
Step 2: Catalytic Hydrogenation
-
Dissolve the diethyl benzalmalonate obtained in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or TLC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain this compound. The reduction of similar diethyl alkylidenemalonates proceeds with high yields, often exceeding 90%.[2]
Phase-Transfer Catalysis (PTC)
This method facilitates the reaction between the water-insoluble diethyl malonate and an aqueous base by using a phase-transfer catalyst to transport the enolate into the organic phase.
Procedure:
-
In a round-bottom flask, combine diethyl malonate, benzyl chloride, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of a base, such as potassium carbonate, to the mixture.
-
Stir the biphasic mixture vigorously at room or elevated temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of the benzylation reaction, often in conjunction with phase-transfer catalysis.
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, benzyl chloride, a phase-transfer catalyst (e.g., triethylbenzylammonium chloride, TEBAC), and a solid base like potassium carbonate in a minimal amount of a high-boiling solvent or under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature for a short period (typically minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by vacuum distillation. Microwave-assisted syntheses of this type are known for their high efficiency and yields, although specific quantitative data for this reaction is not consistently reported in the surveyed literature.[4][5]
Signaling Pathways and Experimental Workflows
The logical workflow for selecting a synthesis method for this compound can be visualized as follows:
References
Spectroscopic Validation of Diethyl Benzylmalonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for diethyl benzylmalonate against two common alternatives, diethyl malonate and diethyl phenylmalonate, to facilitate its unambiguous validation.
This document presents a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. For robust validation, corresponding spectroscopic data for diethyl malonate and diethyl phenylmalonate are provided in comparative tables. Furthermore, detailed experimental protocols for acquiring these spectra are outlined to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its structural analogs. This side-by-side comparison highlights the unique spectral fingerprints of each molecule, enabling confident identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.2-7.3 | m | - | C₆H₅- |
| 4.1-4.2 | q | ~7.1 | -OCH₂CH₃ | |
| 3.6-3.7 | t | ~7.7 | -CH(CO)₂ | |
| 3.2-3.3 | d | ~7.7 | Ph-CH₂- | |
| 1.1-1.2 | t | ~7.1 | -OCH₂CH₃ | |
| Diethyl Malonate | 4.20 | q | 7.1 | -OCH₂CH₃ |
| 3.39 | s | - | -CH₂- | |
| 1.28 | t | 7.1 | -OCH₂CH₃ | |
| Diethyl Phenylmalonate | ~7.2-7.5 | m | - | C₆H₅- |
| 4.6 | s | - | -CH(Ph)- | |
| 4.1-4.3 | m | - | -OCH₂CH₃ | |
| 1.2-1.3 | t | ~7.1 | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~168 | C=O |
| ~137 | C (aromatic, ipso) | |
| ~129 | CH (aromatic) | |
| ~128 | CH (aromatic) | |
| ~127 | CH (aromatic) | |
| ~61 | -OCH₂CH₃ | |
| ~58 | -CH(CO)₂ | |
| ~36 | Ph-CH₂- | |
| ~14 | -OCH₂CH₃ | |
| Diethyl Malonate | 166.8 | C=O |
| 61.6 | -OCH₂CH₃ | |
| 41.5 | -CH₂- | |
| 14.0 | -OCH₂CH₃ | |
| Diethyl Phenylmalonate | ~167 | C=O |
| ~135 | C (aromatic, ipso) | |
| ~129 | CH (aromatic) | |
| ~128 | CH (aromatic) | |
| ~62 | -OCH₂CH₃ | |
| ~58 | -CH(Ph)- | |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | ~1735 | Strong | C=O stretch (ester) |
| ~3030 | Medium | C-H stretch (aromatic) | |
| ~2980 | Medium | C-H stretch (aliphatic) | |
| ~1495, 1455 | Medium-Weak | C=C stretch (aromatic) | |
| ~1200-1300 | Strong | C-O stretch (ester) | |
| Diethyl Malonate | ~1757, 1740 | Strong | C=O stretch (ester) |
| ~2985 | Medium | C-H stretch (aliphatic) | |
| ~1250-1300 | Strong | C-O stretch (ester) | |
| Diethyl Phenylmalonate | ~1730 | Strong | C=O stretch (ester) |
| ~3060 | Medium | C-H stretch (aromatic) | |
| ~2980 | Medium | C-H stretch (aliphatic) | |
| ~1495, 1450 | Medium-Weak | C=C stretch (aromatic) | |
| ~1200-1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
| Compound | m/z | Relative Abundance (%) | Assignment |
| This compound | 250 | Moderate | [M]⁺ |
| 205 | Moderate | [M - OCH₂CH₃]⁺ | |
| 176 | Moderate | [M - COOCH₂CH₃]⁺ | |
| 131 | Moderate | [M - CH₂Ph - CO]⁺ | |
| 91 | High | [C₇H₇]⁺ (benzyl) | |
| Diethyl Malonate | 160 | Moderate | [M]⁺ |
| 115 | High | [M - OCH₂CH₃]⁺ | |
| 88 | Moderate | [M - COOCH₂CH₃]⁺ | |
| 43 | High | [C₂H₃O]⁺ | |
| Diethyl Phenylmalonate | 236 | Moderate | [M]⁺ |
| 191 | Moderate | [M - OCH₂CH₃]⁺ | |
| 164 | High | [M - COOCH₂CH₃]⁺ | |
| 118 | Moderate | [C₉H₁₀]⁺ | |
| 91 | Moderate | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Use a spectral resolution of 4 cm⁻¹.
-
The final spectrum should be presented in absorbance mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Method:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a chemical compound like this compound.
Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
A Comparative Guide to Enolate Generation: Diethyl Benzylmalonate vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagent for generating enolates is a critical decision that can significantly impact reaction efficiency, yield, and the accessible structural diversity. This guide provides an objective comparison of diethyl benzylmalonate and other common reagents used for enolate generation, supported by experimental data, detailed protocols, and an analysis of their respective performance characteristics.
Introduction to Enolate Precursors
Enolates are powerful nucleophiles widely employed in carbon-carbon bond-forming reactions. The acidity of the α-proton in active methylene (B1212753) compounds makes them ideal precursors for enolate generation. This guide focuses on a comparative analysis of the following reagents:
-
This compound: A substituted malonic ester that offers a benzylic scaffold.
-
Diethyl Malonate: The parent malonic ester, a workhorse in organic synthesis.
-
Ethyl Acetoacetate: A β-keto ester used for the synthesis of ketones.
-
Meldrum's Acid: A cyclic diester known for its high acidity.
Quantitative Comparison of Physical and Reaction Parameters
The selection of an enolate precursor is often guided by its acidity (pKa), which dictates the choice of base required for deprotonation, and the typical yields achieved in subsequent alkylation reactions.
| Reagent | Structure | pKa (approx.) | Typical Base |
| This compound | 12.56 (Predicted)[1] | NaOEt, NaH | |
| Diethyl Malonate | 13[2][3][4][5] | NaOEt, NaH, K₂CO₃ | |
| Ethyl Acetoacetate | 11[2][3][6] | NaOEt | |
| Meldrum's Acid | 4.97[2][7][8] | K₂CO₃, Pyridine (B92270) |
Table 1: Comparison of pKa and Commonly Used Bases for Enolate Formation.
The following table presents a compilation of reported yields for the alkylation of these enolate precursors with a common electrophile, benzyl (B1604629) bromide, to provide a point of comparison. It is important to note that reaction conditions may vary between these examples.
| Enolate Precursor | Electrophile | Product | Yield (%) |
| Diethyl Malonate | Benzyl Bromide | This compound | 51-57% |
| This compound | Benzyl Chloride | Diethyl Dibenzylmalonate | 76% |
| Ethyl Acetoacetate | Benzyl Bromide | Ethyl 2-benzylacetoacetate | Not specified |
| Meldrum's Acid | Benzyl Bromide | 5-Benzyl-Meldrum's acid | Not specified |
Table 2: Comparative Yields for Benzylation Reactions.
Performance Comparison
This compound
Advantages:
-
Pre-functionalized: The presence of the benzyl group provides a synthetic handle for further transformations and can be advantageous when the target molecule contains a benzyl moiety[7].
-
Steric Influence: The bulky benzyl group can influence the stereochemical outcome of subsequent reactions at the α-position.
Disadvantages:
-
Reduced Acidity: The electron-donating nature of the benzyl group may slightly decrease the acidity of the remaining α-proton compared to diethyl malonate, potentially requiring slightly stronger basic conditions for the second deprotonation.
-
Steric Hindrance: The benzyl group can sterically hinder the approach of electrophiles, which may lead to slower reaction rates or require more forcing conditions compared to less substituted malonates[9].
Diethyl Malonate
Advantages:
-
Versatility: As the parent compound, it allows for the introduction of two different alkyl groups in a stepwise manner[2][3][10].
-
Predictable Reactivity: Its reactivity is well-documented, making it a reliable choice for a wide range of synthetic applications[2][3][4][5][7][10][11].
Disadvantages:
-
Dialkylation: A common side reaction is the formation of dialkylated products, which can complicate purification and lower the yield of the desired mono-alkylated product[10]. Careful control of stoichiometry is required to favor monoalkylation[7].
Ethyl Acetoacetate
Advantages:
-
Ketone Synthesis: It is an excellent starting material for the synthesis of substituted methyl ketones via the acetoacetic ester synthesis[2][3][6][12].
-
Higher Acidity: The presence of the ketone carbonyl group makes the α-protons more acidic than those of diethyl malonate, allowing for the use of milder bases[2][3][6].
Disadvantages:
-
Limited to Ketone Synthesis: Its primary application is in the synthesis of ketones, making it less versatile than malonic esters for the preparation of other functional groups.
Meldrum's Acid
Advantages:
-
High Acidity: It is significantly more acidic than the other reagents, allowing for deprotonation with very mild bases like potassium carbonate or even pyridine[2][7][8][13][14].
-
Ease of Derivatization: The resulting alkylated Meldrum's acid derivatives can be readily converted to a variety of other compounds, including β-keto esters[13][14][15][16].
Disadvantages:
-
Thermal Instability: Meldrum's acid and its derivatives can decompose upon heating[8].
-
Challenges in Monoalkylation: Monoalkylation can be difficult to control, with dialkylation often being a significant competing reaction[1].
Signaling Pathways and Experimental Workflows
Caption: General pathway for enolate generation and subsequent alkylation.
Caption: A typical experimental workflow for the alkylation of an active methylene compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Malonate
This protocol details the mono-benzylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Benzyl chloride
-
Water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium in small pieces. Allow the reaction to proceed until all the sodium has reacted[17].
-
Addition of Diethyl Malonate: After the sodium ethoxide solution has cooled, add 830 g (5.18 moles) of diethyl malonate in a steady stream through the dropping funnel[17].
-
Alkylation: Add 632 g (5 moles) of benzyl chloride dropwise over 2-3 hours[17].
-
Reaction: Heat the mixture to reflux with stirring until the solution is neutral to moist litmus (B1172312) paper (typically 8-11 hours)[17].
-
Work-up: Remove the ethanol by distillation. Add approximately 2 L of water to the residue and separate the organic layer[17].
-
Purification: Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation. Collect the fraction at 145–155 °C/5 mm Hg to obtain this compound[17]. The typical yield is 51–57%[17].
Protocol 2: General Procedure for Mono-alkylation of Diethyl Malonate
This protocol provides a general method for the mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate (1.05 equivalents)
-
Sodium metal (1.0 equivalent)
-
Absolute ethanol
-
Alkyl halide (1.0 equivalent)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide[18].
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes[18].
-
Alkylation: Add the alkyl halide dropwise. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC[7].
-
Work-up: After cooling, remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate[18].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography[18].
Protocol 3: Alkylation of Meldrum's Acid
This protocol describes a general procedure for the acylation of Meldrum's acid, which can be adapted for alkylation.
Materials:
-
Meldrum's acid
-
Anhydrous dichloromethane (B109758)
-
Anhydrous pyridine
-
Acyl chloride (or alkyl halide)
-
2 N Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve Meldrum's acid in anhydrous dichloromethane and cool in an ice bath[15].
-
Base Addition: Add anhydrous pyridine with stirring under an inert atmosphere[15].
-
Electrophile Addition: Add a solution of the acyl chloride (or alkyl halide) in anhydrous dichloromethane dropwise over a period of time[15].
-
Reaction: Stir the reaction mixture at 0°C and then at room temperature[15].
-
Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold 2 N hydrochloric acid. Separate the organic phase, wash with 2 N HCl and brine, and dry over anhydrous sodium sulfate[15].
-
Purification: Remove the solvent under reduced pressure to yield the crude product[15].
Conclusion
The choice of reagent for enolate generation is a multifaceted decision that depends on the specific synthetic target and desired reaction outcome.
-
This compound is a valuable starting material when a benzyl group is a desired feature in the final product, though its steric bulk may influence reactivity.
-
Diethyl malonate remains the most versatile and widely used precursor for the synthesis of substituted carboxylic acids, despite the potential for dialkylation.
-
Ethyl acetoacetate is the reagent of choice for the synthesis of methyl ketones.
-
Meldrum's acid offers the advantage of high acidity, allowing for the use of mild reaction conditions, but can be prone to decomposition and uncontrolled dialkylation.
A thorough understanding of the properties and reactivity of each of these reagents, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of complex molecules.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. library2.smu.ca [library2.smu.ca]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Benchmarking diethyl benzylmalonate reactions against literature values
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to diethyl benzylmalonate, benchmarking against established literature values. Detailed experimental protocols and supporting data are presented to aid in methodological selection and optimization.
The synthesis of this compound is a fundamental transformation in organic chemistry, providing a key intermediate for the production of various pharmaceuticals and fine chemicals. The classical approach, the malonic ester synthesis, is widely documented, but alternative methods offering potential advantages in terms of yield, reaction time, and environmental impact have also been developed. This guide presents a comparative overview of these methods, with a focus on quantitative data and detailed experimental procedures.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data from various literature reports on the synthesis of this compound, providing a clear comparison of different approaches.
| Method | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Classical Malonic Ester Synthesis | Sodium ethoxide in ethanol (B145695) | Absolute Ethanol | 2-3 (addition) | Reflux | 51-57 | Organic Syntheses |
| Microwave-Assisted Synthesis | Triethylbenzylammonium chloride (TEBAC) | Toluene | 0.5 | 90 | High (unspecified) | ResearchGate[1] |
| Phase-Transfer Catalysis | Potassium Carbonate / Quaternary Ammonium (B1175870) Salt | Dichloromethane | 1.5 - 2 | Reflux | High (unspecified) | BenchChem[2] |
Experimental Protocols
Classical Malonic Ester Synthesis
This procedure is adapted from a well-established protocol in Organic Syntheses.
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate dropwise with stirring.
-
Following the addition of diethyl malonate, add benzyl (B1604629) chloride dropwise over a period of 2-3 hours while maintaining the reaction at reflux.
-
After the addition is complete, continue to reflux the mixture for an additional period.
-
Cool the reaction mixture and pour it into water.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[1]
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction under phase-transfer catalysis conditions.[1]
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl malonate, benzyl chloride, a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC), and a suitable solvent like toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90°C) for a short duration (e.g., 30 minutes).[1]
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the catalyst and any inorganic byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or vacuum distillation.
Phase-Transfer Catalysis (PTC)
This method avoids the need for anhydrous conditions and strong bases like sodium ethoxide.[2]
Procedure:
-
In a round-bottom flask, suspend a base such as potassium carbonate in an organic solvent like dichloromethane.
-
Add diethyl malonate and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
To this stirred mixture, add benzyl chloride.
-
Heat the reaction mixture to reflux for 1.5 to 2 hours.[2]
-
After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet), the benzylic protons (a singlet or doublet), the methine proton, and the aromatic protons.[3][4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, the benzylic carbon, and the carbons of the ethyl groups.[3]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester groups.[3]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including a prominent peak for the benzyl cation (m/z = 91).[3]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the classical and microwave-assisted synthesis of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Diethyl Benzylmalonate
The following guide provides essential safety and logistical information for the proper disposal of diethyl benzylmalonate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. While the toxicological properties of this substance have not been fully investigated, it is known to be an irritant.[1][2][3] All laboratory personnel should treat waste chemicals as hazardous unless confirmed to be non-hazardous by an authorized body.[4][5]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][6]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Get medical aid if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1][2] Never give anything by mouth to an unconscious person and seek immediate medical aid.[6]
Material Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1][6] |
| CAS Number | 607-81-8 | [6] |
| Molecular Formula | C₁₄H₁₈O₄ | [6] |
| Boiling Point | 162 - 163 °C / 323.6 - 325.4 °F | [6] |
| Flash Point | 112 °C / 233.6 °F | [6] |
| Water Solubility | Immiscible | [6] |
| Incompatibilities | Strong acids, strong bases, oxidizing agents, reducing agents | [1][2] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases | [1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste.
| Protection Type | Specification | Reference |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][2] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][2] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [1][2] |
Step-by-Step Disposal Procedure
Disposal of this compound must comply with federal, state, and local regulations.[1] Chemical waste cannot be disposed of in regular trash or down the sewer system.[7][8]
Step 1: Waste Collection
-
Collect waste this compound, including contaminated materials, in a designated and compatible waste container.[9]
-
Use containers made of appropriate materials; avoid metal for corrosive wastes and ensure containers are designed for liquids.[5][9] Plastic containers are often preferred over glass.[7]
-
Do not mix this compound with incompatible wastes such as strong acids, bases, or oxidizing agents.[1][10]
Step 2: Container Labeling
-
As soon as waste is added, label the container with a "Hazardous Waste" tag.[4][7]
-
The label must include the full chemical name ("this compound"), quantity, date of generation, and the location of origin (e.g., department, room number).[7] Abbreviations and chemical formulas are not permitted.[7]
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA).[10] This area should be close to the point of generation and under the direct supervision of laboratory personnel.[9]
-
Ensure the container is kept tightly closed except when adding waste.[8][11]
-
Provide secondary containment to prevent spills from reaching drains.[4]
-
Segregate the waste container from incompatible materials.[10]
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[4][7]
-
Submit a completed hazardous waste disposal form as required by your institution.[7]
-
Do not transport hazardous waste yourself; this must be done by authorized personnel.[4]
Step 5: Empty Container Disposal
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residue.[4][11]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4][11]
-
After triple-rinsing, deface or remove the original label, and the empty container may be disposed of as regular trash.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]
-
Collection: Sweep or scoop up the absorbent material and place it into a suitable, labeled container for disposal as hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. pfw.edu [pfw.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Benzylmalonate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and actionable information for the safe handling of Diethyl benzylmalonate, from personal protective equipment (PPE) to disposal protocols. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, exposure control is critical. The following personal protective equipment is mandatory to prevent contact and ensure safety.
Engineering Controls:
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
-
Work should be conducted in a well-ventilated area, using local exhaust ventilation to keep airborne concentrations low.[1][2]
Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Standards/References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Long-sleeved clothing is also recommended. | Check with glove supplier for chemical resistance. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If ventilation is inadequate or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. | A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Health Hazards and First Aid
While the toxicological properties of this compound have not been fully investigated, it may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[1][2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][3] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[1][2]
2. Handling and Use:
3. Spill Cleanup:
-
In case of a spill, immediately alert others in the area.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Ensure the area is well-ventilated during and after the cleanup.[1][2]
4. Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Do not empty into drains.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Molecular Formula | C14H18O4 | |
| Molecular Weight | 250.29 g/mol | [8] |
| Boiling Point | 162 - 163 °C | [3] |
| Flash Point | > 112 °C (> 233.6 °F) | [1][3] |
| Water Solubility | Immiscible | [3] |
| Storage Temperature | Ambient |
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound(607-81-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
